3-keto-5Beta-Abiraterone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31NO |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19+,21+,22+,23+,24-/m1/s1 |
InChI Key |
FKNZCFYWNHCQGE-IXSAPAIESA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-keto-5β-Abiraterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-keto-5β-abiraterone, a significant metabolite of the prostate cancer drug abiraterone. The synthesis involves a two-step process commencing from the commercially available drug, abiraterone. The initial step is an Oppenauer oxidation to yield the intermediate Δ(4)-abiraterone (D4A), which subsequently undergoes a stereoselective 5β-reduction to produce the final compound. This document outlines the detailed experimental protocols for these transformations, presents key quantitative data in a structured format, and illustrates the synthetic pathway and metabolic context through diagrams.
Introduction
Abiraterone is a potent inhibitor of the enzyme CYP17A1, a critical component in the androgen biosynthesis pathway. By blocking this enzyme, abiraterone effectively reduces the levels of androgens that stimulate the growth of prostate cancer cells. In vivo, abiraterone is metabolized to a variety of compounds, including Δ(4)-abiraterone (D4A), which is then further converted to both 5α- and 5β-reduced metabolites.[1][2] The 5β-metabolite, 3-keto-5β-abiraterone, is of significant interest to researchers for its potential biological activity and as a standard for metabolic studies. This guide details a practical chemical synthesis route to obtain this compound for research and development purposes.
Synthetic Pathway Overview
The synthesis of 3-keto-5β-abiraterone from abiraterone is a two-step process:
-
Oxidation: The 3β-hydroxyl group of abiraterone is oxidized to a ketone, and the Δ5 double bond is isomerized to the Δ4 position to form the α,β-unsaturated ketone, Δ(4)-abiraterone (D4A). The Oppenauer oxidation is a classic and effective method for this transformation in steroid chemistry.[3]
-
5β-Reduction: The Δ4 double bond of D4A is stereoselectively reduced to give the 5β-configuration, resulting in the formation of 3-keto-5β-abiraterone. This reduction is a crucial step that establishes the desired cis-fusion of the A and B steroid rings.
The overall synthetic scheme is presented below:
Caption: Overall synthetic pathway for 3-keto-5β-abiraterone.
Experimental Protocols
Step 1: Synthesis of Δ(4)-Abiraterone (D4A) via Oppenauer Oxidation
The Oppenauer oxidation utilizes a ketone as a hydride acceptor and an aluminum alkoxide catalyst to oxidize the 3β-hydroxyl group of abiraterone and isomerize the double bond.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve abiraterone in a suitable anhydrous solvent such as toluene or benzene.
-
Addition of Reagents: Add a large excess of a ketone, typically acetone or cyclohexanone, to serve as the hydride acceptor.
-
Catalyst Addition: Introduce the aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum tri-tert-butoxide, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Workup: Upon completion, cool the reaction mixture and quench by the slow addition of a dilute acid (e.g., 1M HCl) to decompose the aluminum salts.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Δ(4)-abiraterone.
Step 2: Synthesis of 3-keto-5β-Abiraterone via 5β-Reduction
The stereoselective reduction of the Δ4 double bond of D4A to the 5β-configuration is the critical step in this synthesis. This can be achieved through catalytic hydrogenation under specific conditions that favor the formation of the cis-fused A/B ring system.
Methodology:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Δ(4)-abiraterone in a suitable solvent. The choice of solvent can influence the stereoselectivity of the reduction.
-
Catalyst Addition: Add a hydrogenation catalyst. The selection of the catalyst and its support is crucial for achieving high 5β-selectivity.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and stir the reaction mixture at a controlled temperature.
-
Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 3-keto-5β-abiraterone.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 3-keto-5β-abiraterone. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Oppenauer Oxidation | Abiraterone | Δ(4)-Abiraterone | Aluminum isopropoxide, Acetone | 70-85 |
| 2 | 5β-Reduction | Δ(4)-Abiraterone | 3-keto-5β-Abiraterone | H₂, Hydrogenation Catalyst | 50-70 |
Characterization Data
The structural identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Observations |
| Δ(4)-Abiraterone | ¹H NMR | Appearance of a signal for the vinylic proton at C4, disappearance of the signal for the C6 vinylic proton of abiraterone. |
| ¹³C NMR | Shift in the signals for carbons in the A and B rings consistent with the α,β-unsaturated ketone. | |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of D4A. | |
| 3-keto-5β-Abiraterone | ¹H NMR | Disappearance of the vinylic proton signal at C4. The stereochemistry at C5 can be confirmed by the coupling constants of the A-ring protons. |
| ¹³C NMR | Upfield shift of the C4 and C5 signals, consistent with a saturated A/B ring junction. | |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of 3-keto-5β-abiraterone. |
Metabolic Pathway Context
The synthesis of 3-keto-5β-abiraterone is significant in the context of abiraterone's metabolism. The following diagram illustrates the enzymatic transformations that occur in vivo.
Caption: In vivo metabolic pathway of abiraterone.
Conclusion
This technical guide provides a detailed framework for the synthesis of 3-keto-5β-abiraterone from abiraterone. The described two-step process, involving an Oppenauer oxidation followed by a stereoselective 5β-reduction, offers a practical route for obtaining this important metabolite for research purposes. The provided protocols, quantitative data, and pathway diagrams are intended to support researchers and drug development professionals in their efforts to study the metabolism and biological activity of abiraterone and its derivatives.
References
Biochemical Properties of 3-keto-5β-Abiraterone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes extensive in vivo metabolism. While the parent drug and its primary active metabolite, Δ⁴-abiraterone (D4A), are well-characterized inhibitors of androgen biosynthesis, the biochemical roles of downstream metabolites are less understood. This technical guide focuses on 3-keto-5β-abiraterone, a significant metabolite formed through the 5β-reduction of D4A. In contrast to its pro-tumorigenic 5α-isomer, 3-keto-5β-abiraterone is generally considered to be part of an inactivation and clearance pathway. This document provides a comprehensive overview of its known biochemical properties, metabolic fate, and the experimental methodologies used for its characterization.
Metabolic Pathway of 3-keto-5β-Abiraterone
The metabolic cascade leading to 3-keto-5β-abiraterone is initiated by the conversion of abiraterone to D4A by 3β-hydroxysteroid dehydrogenase (3βHSD). D4A, a potent anti-cancer agent itself, is then irreversibly metabolized by 5β-reductase to form 3-keto-5β-abiraterone.[1] This 5β-reduction introduces a significant conformational change in the steroid A-ring, leading to a bent structure that is generally associated with biological inactivity and enhanced excretion.[1]
Biochemical Properties
Current research strongly indicates that 3-keto-5β-abiraterone is a biologically inactive metabolite. This is in stark contrast to its stereoisomer, 3-keto-5α-abiraterone, which has been shown to be an androgen receptor (AR) agonist and can promote prostate cancer progression.[1][2] The 5β-configuration of 3-keto-5β-abiraterone disrupts the planar steroid structure, which is crucial for binding to the androgen receptor.
Androgen Receptor Binding and Activity
Enzyme Inhibition
The inhibitory activity of 3-keto-5β-abiraterone against key steroidogenic enzymes, such as CYP17A1, has not been extensively quantified in publicly available research. The focus of inhibitory studies has been on abiraterone, D4A, and the active 5α-metabolites. The structural changes introduced by 5β-reduction likely diminish or abolish its ability to bind to the active site of these enzymes.
Table 1: Summary of Biochemical Data for 3-keto-5β-Abiraterone
| Property | Finding | Quantitative Data | Reference |
| Androgen Receptor (AR) Agonism | Does not stimulate androgen-responsive gene expression (e.g., PSA). | Not Available | [1] |
| CYP17A1 Inhibition | Presumed to be inactive based on structural characteristics. | Not Available | |
| Other Steroidogenic Enzyme Inhibition | Presumed to be inactive. | Not Available |
Experimental Protocols
Detailed experimental protocols specifically for the biochemical characterization of 3-keto-5β-abiraterone are not explicitly provided in the primary literature. However, based on the methodologies used for other abiraterone metabolites, the following general protocols would be applicable.
Androgen Receptor (AR) Competition Binding Assay
This assay is used to determine the binding affinity of a test compound to the androgen receptor.
Principle: A radiolabeled androgen (e.g., ³H-DHT) is incubated with a source of androgen receptor (e.g., cell lysates or purified receptor protein). The ability of a non-labeled competitor compound (3-keto-5β-abiraterone) to displace the radiolabeled ligand is measured.
Generalized Protocol:
-
Receptor Preparation: Prepare cell lysates from a cell line overexpressing the androgen receptor (e.g., LNCaP cells) or use purified recombinant AR ligand-binding domain.
-
Assay Setup: In a multi-well plate, combine the receptor preparation with a fixed concentration of radiolabeled androgen.
-
Competition: Add increasing concentrations of the unlabeled test compound (3-keto-5β-abiraterone) to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand. This can be achieved through methods like filtration or scintillation proximity assay (SPA).
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand) can then be calculated and converted to a Ki (inhibition constant).
In Vitro CYP17A1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CYP17A1.
Principle: A substrate for CYP17A1 (e.g., radiolabeled pregnenolone or progesterone) is incubated with a source of the enzyme (e.g., human liver microsomes or recombinant CYP17A1). The formation of the product is measured in the presence and absence of the inhibitor.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing a source of CYP17A1, a radiolabeled substrate, and a cofactor (NADPH).
-
Inhibition: Add varying concentrations of the test compound (3-keto-5β-abiraterone) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction, typically by adding a strong acid or organic solvent.
-
Product Separation: Separate the product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection: Quantify the amount of product formed, often by measuring radioactivity.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Conclusion
The available scientific evidence strongly supports the classification of 3-keto-5β-abiraterone as a biologically inactive metabolite of abiraterone. Its formation via 5β-reduction leads to a significant alteration in its three-dimensional structure, which is incompatible with binding to and activating the androgen receptor. While direct quantitative biochemical data for this specific metabolite is sparse in the literature, its presumed role in the clearance pathway for abiraterone is a critical aspect of understanding the overall pharmacology of this important anti-cancer drug. Further studies employing the detailed experimental protocols outlined in this guide would be necessary to definitively quantify its biochemical properties and confirm its lack of activity.
References
The Role of 3-keto-5β-Abiraterone in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, marketed as Zytiga®, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and high-risk castration-sensitive prostate cancer (CSPC).[1][2][3][4][5] Administered as a prodrug, it is rapidly converted in vivo to its active form, abiraterone.[3] The primary mechanism of action of abiraterone is the potent and irreversible inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1).[1][3][6][7] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and within the prostate tumor itself.[3] By blocking CYP17A1, abiraterone effectively curtails the production of androgens that drive prostate cancer progression.[6][8][9]
However, the clinical journey of abiraterone is nuanced by its complex metabolism. The parent drug is converted into several metabolites, which possess distinct biological activities that can significantly influence treatment efficacy and the development of resistance.[6][10][11] A key metabolite, Δ4-abiraterone (D4A), is formed via the action of 3β-hydroxysteroid dehydrogenase (3βHSD) and exhibits even more potent anti-tumor activity than abiraterone itself.[6][12][13] D4A, in turn, serves as a substrate for further enzymatic conversion, leading to a cascade of downstream metabolites, including the 5α-reduced and 5β-reduced congeners.[6][7][12]
This guide focuses on the role of a specific, lesser-characterized metabolite: 3-keto-5β-abiraterone (5β-Abi) . While its counterpart, 3-keto-5α-abiraterone, is an androgen receptor (AR) agonist known to promote resistance, the 5β-reduced metabolites represent an alternative metabolic fate.[7][10][11][12] Understanding the formation and function of 3-keto-5β-abiraterone is crucial for optimizing abiraterone therapy and overcoming resistance mechanisms.
The Metabolic Pathway of Abiraterone
The biotransformation of abiraterone is a multi-step enzymatic process that mirrors endogenous steroid metabolism. The initial and most critical steps involve the generation of D4A, which is subsequently directed down two distinct and irreversible pathways: 5α-reduction and 5β-reduction.[6][7][12]
-
Abiraterone to Δ4-abiraterone (D4A): Abiraterone is converted by 3β-hydroxysteroid dehydrogenase (3βHSD) to D4A.[6][12][14] This metabolite is a more potent inhibitor of CYP17A1, 3βHSD, and steroid-5α-reductase (SRD5A), and also functions as a direct androgen receptor antagonist.[6][13]
-
D4A to 5α- and 5β-Reduced Metabolites: The Δ4, 3-keto structure of D4A makes it a substrate for 5α-reductase (SRD5A) and 5β-reductase. These enzymes catalyze the irreversible reduction of the A-ring of the steroid, leading to the formation of 3-keto-5α-abiraterone (5α-Abi) and 3-keto-5β-abiraterone (5β-Abi), respectively.[6][7][12]
-
Further Reduction: Both 5α-Abi and 5β-Abi can be reversibly converted to their 3α-hydroxy and 3β-hydroxy counterparts by aldo-keto reductases and hydroxysteroid dehydrogenases.[6][7][12]
Mechanism of Action and Biological Significance
The stereochemistry of the A-ring reduction is a critical determinant of biological activity. Generally, 5α-reduction of androgens preserves the planar structure necessary for binding to and activating the androgen receptor, whereas 5β-reduction introduces a significant bend in the steroid backbone, rendering the molecule inactive and marking it for clearance.[7]
-
3-keto-5α-Abiraterone (Pro-tumorigenic): This metabolite is a direct androgen receptor agonist.[8][10][15][16] Its formation promotes prostate cancer cell growth and the expression of androgen-responsive genes, thereby counteracting the therapeutic goals of abiraterone treatment and contributing to drug resistance.[6][11][17]
-
3-keto-5β-Abiraterone (Inactive/Clearance): In contrast, the 5β-reduced metabolites, including 3-keto-5β-abiraterone, are considered biologically inactive.[7] Their formation represents a metabolic "escape" or detoxification pathway.[12] While they are clinically detectable in the serum of patients undergoing abiraterone therapy, their primary role appears to be the diversion of the potent D4A metabolite away from the pro-tumorigenic 5α-reduction pathway towards an inactivation and clearance route.[7][8][12] This is supported by clinical trial data showing that inhibition of 5α-reductase with dutasteride blocks the formation of 5α-metabolites and increases D4A levels, but does not deplete the 5β-metabolites.[6][8][12][15]
Quantitative Data on Abiraterone and Metabolites
The biological impact of abiraterone's metabolites is directly related to their enzymatic inhibitory potential and their circulating concentrations in patients.
Table 1: Comparative Inhibitory Activity of Abiraterone and its Metabolites
This table summarizes the half-maximal inhibitory concentrations (IC50) against key steroidogenic enzymes. Data for 5β-reduced metabolites is limited, reflecting their presumed inactivity.
| Compound | CYP17A1 Inhibition (IC50) | 3βHSD Inhibition (IC50) | SRD5A Inhibition (IC50) | Reference |
| Abiraterone | Potent | Weaker | Weaker | [13] |
| Δ4-Abiraterone (D4A) | More Potent than Abiraterone | Potent | Potent | [6][13] |
| 3-keto-5α-Abiraterone | Attenuated/Loss of Activity | Loss of Activity | Loss of Activity | [6] |
| 3α-OH-5α-Abiraterone | Attenuated/Loss of Activity | Loss of Activity | Loss of Activity | [6] |
| 3-keto-5β-Abiraterone | Not Reported (Presumed Inactive) | Not Reported (Presumed Inactive) | Not Reported (Presumed Inactive) |
Table 2: Serum Concentrations of Abiraterone Metabolites in Patients
The following table presents data on the relative abundance of abiraterone and its key metabolites detected in the serum of CRPC patients undergoing treatment. Notably, the resistance-associated 3-keto-5α-abiraterone can be more abundant than the highly active D4A metabolite.
| Metabolite | Mean Concentration (nM) - Cycle 3 (Abi Alone) | Mean Concentration (nM) - Cycle 4 (Abi + Dutasteride) | Key Observation | Reference |
| Δ4-Abiraterone (D4A) | 9.9 | 18.2 | Concentration nearly doubled with SRD5A inhibition. | [6] |
| 3-keto-5α-Abiraterone | 25.8 | 2.9 | Depleted by 89% with SRD5A inhibition. | [6] |
| 3α-OH-5α-Abiraterone | Reported | Reported | Depleted by 92% with SRD5A inhibition. | [6] |
| 3β-OH-5α-Abiraterone | Reported | Reported | Depleted by 73% with SRD5A inhibition. | [6] |
| 5β-Reduced Metabolites | Detected | Detected | Not depleted by dutasteride, demonstrating specificity. | [8][12][15] |
Key Experimental Protocols
Reproducible and robust methodologies are essential for studying the metabolism and activity of abiraterone. The following sections outline core experimental protocols.
CYP17A1 Inhibition Assay
This assay measures the ability of a compound to inhibit the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
-
Principle: The assay quantifies the conversion of a radiolabeled substrate (e.g., [¹⁴C]-Progesterone or [³H]-Pregnenolone) to its respective products by a CYP17A1 enzyme source.[18]
-
Methodology:
-
Enzyme Source: Microsomes from cells expressing human CYP17A1 or rat testicular homogenate are commonly used.[19]
-
Reaction: The enzyme source is incubated with the radiolabeled substrate, a NADPH-generating system, and varying concentrations of the inhibitor (e.g., 3-keto-5β-abiraterone).
-
Steroid Extraction: The reaction is stopped, and steroids are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Separation: The extracted steroids (substrate and products) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[18][20]
-
Quantification: The radioactivity of the separated steroid bands is measured using a scintillation counter or radioisotope scanner.
-
Analysis: The percentage of substrate conversion is calculated, and IC50 values are determined by plotting the inhibition curve.[19]
-
Androgen Receptor (AR) Activity Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the androgen receptor in response to treatment with a test compound.[21]
-
Principle: Cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of an androgen-responsive promoter. Ligand-induced AR activation drives reporter gene expression, which is quantified by measuring the reporter's activity.[21]
-
Methodology:
-
Cell Culture: Prostate cancer cell lines expressing endogenous AR (e.g., VCaP, LNCaP) or heterologous cells (e.g., COS-1) are used.[21]
-
Transfection: Cells are co-transfected with an AR expression vector (if needed) and a reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: Transfected cells are treated with the vehicle control, a known agonist (e.g., DHT), a known antagonist (e.g., enzalutamide), or the test compounds (e.g., abiraterone metabolites) at various concentrations.
-
Cell Lysis: After incubation (typically 18-24 hours), cells are lysed to release the luciferase enzymes.
-
Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates.
-
Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The results are expressed as fold induction over the vehicle control to determine agonistic or antagonistic activity.
-
Quantification of Metabolites in Patient Serum via LC-MS/MS
This protocol provides a highly sensitive and specific method for measuring the concentrations of abiraterone and its metabolites in clinical samples.[8][11][22]
-
Principle: Liquid chromatography (LC) separates the different compounds in a complex mixture based on their physicochemical properties. Tandem mass spectrometry (MS/MS) then provides highly specific detection and quantification of each compound based on its unique mass-to-charge ratio and fragmentation pattern.
-
Methodology:
-
Sample Preparation: Serum or plasma samples from patients are collected. An internal standard (a known amount of a structurally similar compound not present in the sample) is added. Proteins are precipitated, and the metabolites are extracted using a technique like liquid-liquid extraction or solid-phase extraction.
-
LC Separation: The extracted sample is injected into an HPLC or UPLC system. A C18 column is typically used to separate abiraterone and its various metabolites based on their polarity.[22]
-
MS/MS Detection: As each compound elutes from the LC column, it enters the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion for each metabolite is selected. This ion is fragmented, and specific product ions are monitored for quantification.
-
Analysis: A standard curve is generated using known concentrations of pure synthetic metabolites. The concentration of each metabolite in the patient sample is determined by comparing its peak area ratio relative to the internal standard against the standard curve.
-
Conclusion and Future Directions
The metabolism of abiraterone is a double-edged sword. It is responsible for the generation of the highly potent anti-cancer agent D4A, but it also creates the androgenic, resistance-driving metabolite 3-keto-5α-abiraterone.[6][10][12] The 5β-reduction pathway, which produces 3-keto-5β-abiraterone, serves as a crucial counterpoint to the pro-tumorigenic 5α-pathway. While 3-keto-5β-abiraterone itself appears to be biologically inert, its formation is significant as it diverts D4A into a clearance pathway, preventing its conversion into an AR agonist.[7][12]
This understanding opens new therapeutic avenues. The clinical investigation of co-administering abiraterone with the 5α-reductase inhibitor dutasteride is a direct result of this metabolic insight, aiming to shunt D4A metabolism away from the activating 5α-pathway and toward the more beneficial antagonistic and 5β-inactivation pathways.[10][11][17]
Future research should focus on:
-
Complete Biological Characterization: While presumed inactive, a comprehensive assessment of the biological activity of 3-keto-5β-abiraterone and its downstream metabolites on a wider range of cellular pathways is warranted.
-
Role of 5β-Reductase: Investigating the regulation and expression of 5β-reductase in prostate cancer could reveal new biomarkers or therapeutic targets.
-
Therapeutic Modulation: Exploring whether 5β-reductase activity can be modulated to further enhance the therapeutic window of abiraterone by promoting the clearance of D4A away from the 5α-pathway could be a valuable strategy.[12]
A deeper understanding of the complete metabolic network of abiraterone, including the seemingly minor players like 3-keto-5β-abiraterone, is paramount for the continued development of effective, personalized therapies for prostate cancer.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Resistance to Abiraterone in Castration-resistant Prostate Cancer: A Review of the Literature | Anticancer Research [ar.iiarjournals.org]
- 3. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]
- 4. onclive.com [onclive.com]
- 5. prostatecanceruk.org [prostatecanceruk.org]
- 6. prostatecancertopics.com [prostatecancertopics.com]
- 7. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abiraterone acetate: mechanism of action and pharmacological properties_Chemicalbook [chemicalbook.com]
- 10. Abstract A17: Abiraterone metabolism and a novel therapeutic strategy for castration resistant prostate cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. pcf.org [pcf.org]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]
- 18. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. AOP-Wiki [aopwiki.org]
- 21. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolism of Abiraterone to 3-keto-5β-Abiraterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone, a cornerstone in the treatment of castration-resistant prostate cancer (CRPC), undergoes extensive in vivo metabolism, leading to a spectrum of metabolites with diverse biological activities. This technical guide provides an in-depth exploration of the metabolic conversion of abiraterone to 3-keto-5β-abiraterone. It details the enzymatic pathways, summarizes key pharmacokinetic data, outlines experimental protocols for metabolite quantification and in vitro metabolism studies, and visualizes the metabolic and signaling pathways. Understanding this metabolic cascade is crucial for optimizing therapeutic strategies and overcoming mechanisms of drug resistance.
Introduction
Abiraterone acetate, the prodrug of abiraterone, is a potent and selective inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.[1] By blocking androgen production, abiraterone effectively suppresses the growth of androgen-dependent prostate cancer. However, the clinical efficacy of abiraterone can be influenced by its complex in vivo metabolism. The parent drug is converted into several downstream metabolites, some of which possess altered or even opposing biological activities.
One such metabolic pathway involves the conversion of abiraterone to 3-keto-5β-abiraterone. This guide focuses on elucidating the key enzymatic steps, quantifying the extent of this conversion, and providing the methodologies to study this process.
The Metabolic Pathway: From Abiraterone to 3-keto-5β-Abiraterone
The in vivo transformation of abiraterone to 3-keto-5β-abiraterone is a multi-step enzymatic process primarily occurring in the liver and prostate cancer cells.[1][2]
-
Conversion to Δ4-abiraterone (D4A): The initial step involves the conversion of abiraterone to Δ4-abiraterone (D4A). This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[2]
-
5β-Reduction to 3-keto-5β-abiraterone: Subsequently, D4A undergoes reduction of the A-ring double bond, catalyzed by 5β-reductase, to form 3-keto-5β-abiraterone.[3] A parallel pathway involving 5α-reductase leads to the formation of the stereoisomer, 3-keto-5α-abiraterone.[3][4]
These metabolic conversions are significant as the resulting metabolites can have different effects on the androgen receptor (AR). While some metabolites retain anti-androgenic properties, others, such as 3-keto-5α-abiraterone, have been shown to act as AR agonists, potentially contributing to therapeutic resistance.[3][4] The biological activity of 3-keto-5β-abiraterone is less characterized but is a critical area of ongoing research.
Figure 1: Metabolic pathway of abiraterone to 3-keto-5β-abiraterone.
Quantitative Analysis of Abiraterone and its Metabolites
The quantification of abiraterone and its metabolites in biological matrices, primarily plasma, is essential for pharmacokinetic (PK) studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Pharmacokinetic Parameters
Pharmacokinetic studies in healthy volunteers and prostate cancer patients have provided valuable data on the circulating levels of abiraterone and its metabolites. The following table summarizes representative PK parameters.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| Abiraterone | 90 | 1.9 | 503.9 | [5] |
| Δ4-abiraterone (D4A) | 0.91 | 2.1 | - | [5] |
| 3-keto-5α-abiraterone | 5.5 | 2.7 | - | [5] |
| 3-keto-5β-abiraterone | - | 3.2 - 19.3 | - | [5] |
| Abiraterone (Chinese subjects) | 39.0 ± 22.3 | 2.0 (1.0-4.0) | 225.2 ± 108.5 | [5] |
| Δ4-abiraterone (Chinese subjects) | 1.9 ± 0.8 | 2.0 (1.0-6.0) | 14.9 ± 6.9 | [5] |
| 3-keto-5α-abiraterone (Chinese subjects) | 3.7 ± 1.6 | 4.0 (2.0-8.0) | 34.8 ± 16.9 | [5] |
Note: Data for 3-keto-5β-abiraterone Cmax and AUC were not explicitly provided in the summarized source but its Tmax was reported to be within the range of other metabolites. Dashes indicate data not available in the cited source.
Experimental Protocols
Quantification of Abiraterone and Metabolites in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous determination of abiraterone and its metabolites in human plasma.
4.1.1. Materials and Reagents
-
Human plasma (with EDTA as anticoagulant)
-
Abiraterone, Δ4-abiraterone, 3-keto-5β-abiraterone, and other relevant metabolite standards
-
Deuterated internal standard (e.g., abiraterone-d4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Polypropylene tubes and vials
4.1.2. Sample Preparation (Protein Precipitation) [6]
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a polypropylene tube, add 800 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 14,000 RPM for 5 minutes.
-
Transfer 250 µL of the supernatant to a polypropylene autosampler vial.
4.1.3. LC-MS/MS Conditions [6]
-
LC System: Acquity H-Class UPLC system or equivalent.
-
Column: Acquity BEH C18 Column (2.1 x 100 mm, 1.7 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and the internal standard.
4.1.4. Data Analysis
Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.[6]
Figure 2: Experimental workflow for LC-MS/MS analysis of abiraterone metabolites.
In Vitro Metabolism of Abiraterone using Rat Liver Microsomes
This protocol provides a framework for studying the metabolism of abiraterone in a controlled in vitro system.
4.2.1. Materials and Reagents
-
Rat liver microsomes
-
Abiraterone
-
NADPH regenerating system (or NADPH)
-
Tris/HCl buffer (pH 7.4)
-
Methanol, HPLC grade
-
Incubator/shaker
4.2.2. Incubation Procedure [7]
-
Prepare the incubation mixture in a total volume of 200 µL containing:
-
5 µL of rat liver microsomes (20 mg/mL)
-
2 µL of abiraterone (10 µg/mL)
-
20 µL of NADPH
-
173 µL of Tris/HCl buffer (0.05 mM, pH 7.4)
-
-
Incubate the mixture in a shaking incubator at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction by adding 600 µL of cold methanol.
-
Vortex the mixture to precipitate the microsomal proteins.
-
Centrifuge at high speed (e.g., 13,400 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to identify and quantify the metabolites formed.
Signaling Pathway Implications
The metabolism of abiraterone has significant implications for androgen receptor (AR) signaling, a key driver of prostate cancer progression. While abiraterone and some of its metabolites are potent AR antagonists, the formation of other metabolites can counteract this effect.
The conversion of D4A to 3-keto-5α-abiraterone is of particular concern, as this metabolite has been shown to be an AR agonist, capable of promoting prostate cancer cell growth.[3][4] The accumulation of such agonistic metabolites could be a mechanism of acquired resistance to abiraterone therapy. Therefore, understanding the balance between the formation of antagonistic and agonistic metabolites, including 3-keto-5β-abiraterone, is crucial.
Figure 3: Logical relationship of abiraterone metabolism and androgen receptor signaling.
Conclusion
The in vivo metabolism of abiraterone is a complex process that generates a variety of metabolites with diverse biological activities. The conversion to 3-keto-5β-abiraterone represents one of several important metabolic pathways. A thorough understanding of the enzymes involved, the resulting metabolite concentrations, and their effects on androgen receptor signaling is paramount for the continued development and optimization of abiraterone therapy. The experimental protocols provided in this guide offer a foundation for researchers to further investigate this critical aspect of abiraterone pharmacology. Future research should focus on fully characterizing the biological activity of 3-keto-5β-abiraterone and its contribution to the overall clinical efficacy and potential resistance mechanisms of abiraterone treatment.
References
- 1. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmaco… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]
- 5. bohrium.com [bohrium.com]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of 3-keto-5β-Abiraterone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. Its mechanism of action lies in the potent and irreversible inhibition of CYP17A1, a critical enzyme in androgen biosynthesis. However, the clinical activity of abiraterone is influenced by its complex metabolism into various steroidal derivatives. Among these, the 5β-reduced metabolite, 3-keto-5β-abiraterone, has garnered scientific interest. This technical guide provides a comprehensive overview of the pharmacokinetics of 3-keto-5β-abiraterone, including its formation, quantification, and key pharmacokinetic parameters, to support further research and drug development efforts in this area.
Metabolic Pathway of Abiraterone to 3-keto-5β-Abiraterone
Abiraterone undergoes extensive metabolism, primarily by steroidogenic enzymes, leading to the formation of several active and inactive metabolites. The pathway to 3-keto-5β-abiraterone is a multi-step process initiated by the conversion of abiraterone to Δ4-abiraterone (D4A). This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). Subsequently, D4A serves as a substrate for 5β-reductase, which catalyzes the formation of 3-keto-5β-abiraterone. This is one of two parallel pathways, with the other involving 5α-reductase to produce 3-keto-5α-abiraterone. These 3-keto metabolites can be further metabolized to their 3α- and 3β-hydroxy counterparts.[1][2]
Pharmacokinetic Parameters
A pivotal study by Alyamani et al. provided the first evaluation of the pharmacokinetic parameters of abiraterone and its seven major steroidal metabolites, including 3-keto-5β-abiraterone, in healthy male volunteers.[3] Following a single oral dose of 1000 mg abiraterone acetate, plasma concentrations of the parent drug and its metabolites were monitored over 96 hours.[3]
The study revealed that the 5β-metabolites, including 3-keto-5β-abiraterone, generally exhibited a longer time to reach maximum concentration (Tmax) compared to abiraterone and its initial metabolite, D4A.[3] Two of the 5β-metabolites, 3-keto-5β-abiraterone and 3α-OH-5β-abiraterone, showed evidence of potential enterohepatic circulation at 6 and 24 hours post-dose.[3]
Table 1: Summary of Mean Pharmacokinetic Parameters of Abiraterone and its Key Metabolites in Healthy Volunteers [3]
| Compound | Tmax (hr) | Cmax (ng/mL) | Mean AUC (0-96 hr) |
| Abiraterone | 1.9 | 90 | 503.9 |
| Δ4-Abiraterone (D4A) | 2.1 | 0.91 | Data not specified in abstract |
| 3-keto-5α-Abiraterone | 2.7 | 5.5 | Data not specified in abstract |
| Other Metabolites (including 3-keto-5β-Abiraterone) | 3.2 - 19.3 | Data not specified in abstract | Ranged from 5.0 for 3β-OH-5α-Abi |
Note: The abstract provides a range for the Tmax of "other metabolites" and a specific AUC value for 3β-OH-5α-Abi. Detailed Cmax and AUC values for 3-keto-5β-abiraterone were not explicitly stated in the abstract.
Experimental Protocols
Quantification of 3-keto-5β-Abiraterone in Human Plasma by LC-MS/MS
The quantification of abiraterone and its metabolites, including 3-keto-5β-abiraterone, in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[2]
1. Sample Preparation (Liquid-Liquid Extraction) [2]
-
To 100 µL of serum, add an internal standard (e.g., deuterated abiraterone).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in an appropriate volume of the mobile phase.
2. Chromatographic Conditions [2]
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax Eclipse Plus C18, 150 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in a methanol:acetonitrile mixture) is employed. The specific ratio and gradient profile are optimized to achieve separation of all metabolites.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.
3. Mass Spectrometric Conditions [2]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and the internal standard.
In Vitro Metabolism Studies Using Human Liver Microsomes
To investigate the formation of 3-keto-5β-abiraterone and other metabolites in a controlled environment, in vitro studies using human liver microsomes are employed. These microsomes contain a high concentration of drug-metabolizing enzymes, including 5β-reductase.
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
The mixture should contain human liver microsomes (e.g., 0.5-1 mg/mL protein concentration), the substrate (abiraterone or D4A), and a cofactor regenerating system, typically NADPH.
2. Reaction Initiation and Incubation [4][5]
-
Pre-incubate the microsomes and substrate at 37°C.
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate the mixture at 37°C with gentle agitation for a specified period (e.g., up to 60 minutes).
3. Reaction Termination and Sample Processing [4][5]
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant containing the metabolites by LC-MS/MS as described above.
Conclusion
The pharmacokinetic profile of 3-keto-5β-abiraterone is characterized by its formation from abiraterone via the intermediate Δ4-abiraterone, catalyzed by 3βHSD and 5β-reductase, respectively. Its quantification in biological matrices is reliably achieved through sensitive and specific LC-MS/MS methods. Pharmacokinetic studies in healthy volunteers indicate that 3-keto-5β-abiraterone is one of the later-appearing metabolites and may undergo enterohepatic circulation. A thorough understanding of the pharmacokinetics of this and other abiraterone metabolites is crucial for optimizing therapeutic strategies and potentially personalizing treatment for patients with prostate cancer. Further research is warranted to fully elucidate the clinical significance and pharmacological activity of 3-keto-5β-abiraterone.
References
- 1. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcf.org [pcf.org]
- 4. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
3-keto-5β-Abiraterone: A Potential Biomarker in Prostate Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes extensive metabolism in vivo. While the parent drug and its primary active metabolite, abiraterone, are well-characterized, emerging evidence suggests that downstream steroidal metabolites may play a crucial role in treatment response and resistance. Among these is 3-keto-5β-abiraterone, a metabolite whose formation and potential clinical significance are of increasing interest to the scientific community. This technical guide provides a comprehensive overview of 3-keto-5β-abiraterone, focusing on its metabolic pathway, analytical quantification, and its nascent role as a potential biomarker.
Abiraterone Metabolism and the Formation of 3-keto-5β-Abiraterone
The metabolic cascade of abiraterone acetate is complex, involving several enzymatic conversions that give rise to a spectrum of steroidal metabolites.[1] A key pathway involves the conversion of abiraterone to Δ4-abiraterone (D4A), a potent anti-tumor agent.[2] D4A can then undergo irreversible 5α- or 5β-reduction.[2] The 5β-reduction of D4A leads to the formation of 3-keto-5β-abiraterone.[2] While the 5α-reduced metabolite, 3-keto-5α-abiraterone, has been identified as an androgen receptor (AR) agonist that may promote prostate cancer progression, the biological activity of 3-keto-5β-abiraterone is less understood but is noted to be clinically detectable in patients.[2][3][4][5]
The metabolic pathway leading to the formation of 3-keto-5β-abiraterone is depicted below:
Quantitative Analysis of 3-keto-5β-Abiraterone
The accurate quantification of 3-keto-5β-abiraterone in biological matrices is essential for its evaluation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.
Table 1: LC-MS/MS Parameters for the Quantification of Abiraterone and its Metabolites[6]
| Parameter | Value |
| Instrumentation | Shimadzu UFLC system coupled with a Qtrap 5500 mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Q1 (m/z) |
| Abiraterone | 350.5 |
| D4A | 348.3 |
| 3-keto-5α-Abiraterone | 350.3 |
| 3-keto-5β-Abiraterone | 350.4 |
| 3α-OH-5α-Abiraterone | 352.4 |
| 3β-OH-5α-Abiraterone | 352.3 |
| 3α-OH-5β-Abiraterone | 352.4 |
| 3β-OH-5β-Abiraterone | 352.1 |
| Abiraterone-d4 (IS) | 354.4 |
Experimental Protocol: Quantification of 3-keto-5β-Abiraterone in Human Serum by LC-MS/MS[6]
This protocol provides a detailed methodology for the simultaneous determination of abiraterone and its seven steroidal metabolites, including 3-keto-5β-abiraterone, in human serum.
1. Materials and Reagents:
-
Abiraterone and its metabolites (including 3-keto-5β-abiraterone)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Abiraterone-d4 (Internal Standard)
-
Human serum
2. Sample Preparation:
-
To 100 µL of human serum in a glass tube, add 20 µL of 1.25 µg/mL internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 2 mL of MTBE and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 300 µL of 1:1 methanol:water.
-
Transfer 200 µL to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: Shimadzu UFLC system
-
Column: Zorbax Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm)
-
Column Temperature: 40°C
-
Mobile Phase: Isocratic elution with 35% Mobile Phase A (0.1% formic acid in water) and 65% Mobile Phase B (0.1% formic acid in 60:40 methanol:acetonitrile)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
MS System: AB Sciex Qtrap 5500
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: 2500 V
-
Nebulizer Temperature: 500°C
-
MRM Transitions: As listed in Table 1.
The workflow for this analytical procedure is illustrated below:
Clinical Relevance and Future Directions
While the analytical methods for detecting 3-keto-5β-abiraterone are well-established, its clinical utility as a biomarker is still under investigation. The contrasting biological activities of the 5α- and 5β-reduced metabolites of D4A suggest that the balance between these pathways could be a critical determinant of abiraterone efficacy.[2] It has been proposed that the metabolism of abiraterone generates compounds that can both prevent and cause treatment resistance in castration-resistant prostate cancer.[6]
Further research is required to establish a definitive correlation between circulating levels of 3-keto-5β-abiraterone and clinical outcomes such as progression-free survival, overall survival, and response to therapy. Prospective clinical studies are needed to quantify the levels of this metabolite in large patient cohorts and to explore its potential as a predictive biomarker for treatment selection and monitoring.
The logical relationship for investigating 3-keto-5β-abiraterone as a biomarker is outlined below:
Conclusion
3-keto-5β-abiraterone is a clinically detectable metabolite of abiraterone acetate whose role in the therapeutic landscape of prostate cancer is beginning to be explored. Robust analytical methods for its quantification are available, paving the way for comprehensive clinical investigations. Future studies focused on correlating the levels of 3-keto-5β-abiraterone with patient outcomes will be instrumental in determining its value as a biomarker for personalizing abiraterone therapy and overcoming treatment resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. prostatecancertopics.com [prostatecancertopics.com]
- 3. Gene polymorphism-related differences in the outcomes of abiraterone for prostate cancer: a systematic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
The Inert Player: An In-depth Technical Guide on 3-keto-5β-Abiraterone's Role in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), effectively prolongs survival by inhibiting androgen synthesis.[1][2] Its active metabolite, abiraterone, potently and irreversibly blocks the 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme, a critical component in the androgen biosynthesis pathway.[3] However, the in vivo metabolism of abiraterone is complex, leading to a variety of steroidal derivatives with diverse biological activities. While some metabolites contribute to the drug's efficacy or mediate resistance, this whitepaper focuses on a specific, yet significant, metabolite: 3-keto-5β-abiraterone. Emerging evidence suggests that this particular derivative, unlike its 5α-counterpart, is a biologically inactive bystander in the context of androgen receptor signaling. This guide provides a comprehensive technical overview of 3-keto-5β-abiraterone, its formation, and its apparent lack of a significant role in driving CRPC progression.
Metabolic Pathway of Abiraterone
Abiraterone acetate is a prodrug that is rapidly converted to its active form, abiraterone.[3] Abiraterone is then metabolized by 3β-hydroxysteroid dehydrogenase (3βHSD) to Δ4-abiraterone (D4A), a potent anti-tumor agent that not only inhibits steroidogenic enzymes but also acts as a direct and potent antagonist of the androgen receptor (AR).[4][5] D4A's structure, featuring a 3-keto-Δ4 configuration, makes it a substrate for both 5α- and 5β-reductases, leading to two distinct and irreversible metabolic pathways.[4][6]
The 5β-reduction of D4A results in the formation of 3-keto-5β-abiraterone.[4][7] This metabolite can be further, and reversibly, converted to 3α-hydroxy-5β-abiraterone and 3β-hydroxy-5β-abiraterone.[4] Notably, 3-keto-5β-abiraterone is clinically detectable in the serum of CRPC patients undergoing treatment with abiraterone acetate.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prostatecancertopics.com [prostatecancertopics.com]
- 5. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
3-Keto-5β-Abiraterone: A Technical Overview of its Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes a complex metabolic cascade in vivo. While its primary active metabolite, abiraterone, is a potent inhibitor of CYP17A1, subsequent enzymatic conversions lead to a series of downstream metabolites. Among these is 3-keto-5β-abiraterone, a steroid derivative whose biological significance is an area of active investigation. This technical guide provides a comprehensive overview of the molecular structure, function, and relevant experimental methodologies pertaining to 3-keto-5β-abiraterone, offering a valuable resource for researchers in oncology and drug development.
Molecular Structure and Physicochemical Properties
3-keto-5β-abiraterone is a stereoisomer of the more extensively studied 3-keto-5α-abiraterone. The key structural feature of 5β-reduced steroids is a cis-juncture of the A and B rings of the steroid nucleus, resulting in a bent or non-planar molecular geometry. This contrasts with the relatively planar structure of their 5α-counterparts. This conformational difference is critical in dictating the molecule's interaction with biological targets.
Table 1: Physicochemical Properties of 3-Keto-5β-Abiraterone
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁NO | PubChem |
| Molar Mass | 349.518 g/mol | PubChem |
| Stereochemistry | 5β | Inferred from metabolism studies |
Metabolic Pathway and Function
3-keto-5β-abiraterone is a downstream metabolite in the biotransformation of abiraterone. The metabolic pathway is initiated by the conversion of abiraterone to Δ⁴-abiraterone (D4A). Subsequently, D4A undergoes irreversible reduction at the 5th position of the steroid backbone, catalyzed by 5β-reductase (AKR1D1), to yield 3-keto-5β-abiraterone.[1][2][3]
Metabolic pathway of abiraterone to 3-keto-5β-abiraterone.
While the 5α-reduced metabolite of D4A, 3-keto-5α-abiraterone, has been shown to act as an androgen receptor (AR) agonist and potentially contribute to treatment resistance, the 5β-isomer is generally considered to be an inactive metabolite destined for clearance. The bent A/B ring structure of 5β-reduced steroids typically hinders their ability to bind effectively to the ligand-binding pocket of the androgen receptor.[1][2] However, a comprehensive characterization of the biological activity of 3-keto-5β-abiraterone is still required to definitively establish its functional role.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological characterization of 3-keto-5β-abiraterone are not widely published. However, the following sections outline the general methodologies that would be employed for its study.
Stereoselective Synthesis
The synthesis of 3-keto-5β-abiraterone would necessitate a stereoselective reduction of the 5-6 double bond of Δ⁴-abiraterone. This can be a challenging synthetic step, often requiring specialized catalysts and reaction conditions to favor the formation of the 5β isomer over the 5α isomer.
General workflow for the synthesis of 3-keto-5β-abiraterone.
Androgen Receptor Binding Assay
To determine the affinity of 3-keto-5β-abiraterone for the androgen receptor, a competitive radioligand binding assay is a standard method.
Protocol Outline:
-
Preparation of AR: Human androgen receptor (full-length or ligand-binding domain) is expressed and purified.
-
Radioligand: A radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.
-
Competition: A constant concentration of the AR and radioligand are incubated with varying concentrations of unlabeled 3-keto-5β-abiraterone (the competitor).
-
Separation: Bound and free radioligand are separated (e.g., by filtration).
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of 3-keto-5β-abiraterone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be used to calculate the inhibitory constant (Ki).
CYP17A1 Inhibition Assay
To assess whether 3-keto-5β-abiraterone retains any inhibitory activity against the primary target of abiraterone, a CYP17A1 inhibition assay would be performed.
Protocol Outline:
-
Enzyme Source: Microsomes from cells expressing human CYP17A1 are used.
-
Substrate: A fluorescent or radiolabeled substrate for CYP17A1 (e.g., pregnenolone) is used.
-
Incubation: The enzyme, substrate, and varying concentrations of 3-keto-5β-abiraterone are incubated.
-
Detection: The formation of the product is measured (e.g., by fluorescence or liquid chromatography-mass spectrometry).
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the concentration of 3-keto-5β-abiraterone.
Quantitative Data
As of the date of this publication, specific quantitative data on the biological activity of 3-keto-5β-abiraterone, such as its androgen receptor binding affinity (Ki or IC₅₀) or its inhibitory activity against key enzymes, are not available in peer-reviewed literature. The prevailing hypothesis is that its activity is significantly lower than that of its 5α-isomer.
Conclusion and Future Directions
3-keto-5β-abiraterone is a metabolite of abiraterone characterized by its 5β-reduced steroid backbone. Current understanding suggests it is a biologically inactive product destined for clearance, a hypothesis supported by the known structure-activity relationships of 5β-reduced steroids. However, to definitively elucidate its role, further research is required to isolate and characterize this metabolite and to determine its biological activity through rigorous in vitro and in vivo studies. Such data will be crucial for a complete understanding of the metabolic fate and overall pharmacological profile of abiraterone, potentially informing the development of next-generation androgen synthesis inhibitors.
References
Methodological & Application
Application Note: Quantification of 3-keto-5β-Abiraterone in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. Abiraterone inhibits androgen synthesis, but its metabolism is complex, leading to a variety of active and inactive metabolites. One such metabolite is 3-keto-5β-abiraterone. Accurate quantification of this and other metabolites in human plasma is crucial for pharmacokinetic studies, understanding drug metabolism, and potentially for therapeutic drug monitoring to optimize treatment. This document provides a detailed protocol for the quantification of 3-keto-5β-abiraterone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Abiraterone Metabolism Signaling Pathway
The metabolism of abiraterone involves several enzymatic conversions. A key pathway involves the conversion to Δ4-abiraterone (D4A), which can then be metabolized by 5α-reductase or 5β-reductase. The 5β-reductase pathway leads to the formation of 3-keto-5β-abiraterone.
Application Note: Quantitative Analysis of 3-keto-5β-Abiraterone in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-keto-5β-abiraterone, a metabolite of the prostate cancer drug abiraterone, in human serum. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is highly selective and reproducible, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in patients undergoing abiraterone acetate treatment.
Introduction
Abiraterone acetate is a prodrug of abiraterone, a potent inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. It is a standard treatment for metastatic castration-resistant prostate cancer (mCRPC). Abiraterone is extensively metabolized in vivo, leading to the formation of several metabolites. One of these is 3-keto-5β-abiraterone, which is formed from the downstream metabolism of Δ4-abiraterone (D4A), a more potent analogue of abiraterone.[1][2][3] The 5β-reduction pathway, leading to metabolites like 3-keto-5β-abiraterone, is considered a clearance pathway for abiraterone, rendering the metabolites inactive.[4] Accurate and reliable quantification of these metabolites is essential to understand the complete metabolic profile of abiraterone and its potential impact on treatment efficacy and resistance.
This application note provides a detailed protocol for the extraction and quantification of 3-keto-5β-abiraterone in human serum using LC-MS/MS, based on a validated method for the simultaneous determination of abiraterone and its seven steroidal metabolites.[1]
Experimental
Materials and Reagents
-
3-keto-5β-Abiraterone standard (synthesized as described previously[1])
-
Abiraterone-d4 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tertiary butyl ether (MTBE) (HPLC grade)
-
Double charcoal-stripped human serum
Instrumentation
-
LC System: Shimadzu Nexera UPLC system or equivalent, consisting of a binary pump, degasser, thermostated column oven, and autosampler.[2][3]
-
Mass Spectrometer: AB Sciex QTRAP 5500 or a comparable triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3]
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18, 150 mm × 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol:acetonitrile (60:40, v/v) |
| Gradient | Isocratic at 65% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | 13 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 2500 V |
| Nebulizer Temperature | 500 °C |
| Nebulizing Gas (GS1) | 40 L/min (Nitrogen) |
| Drying Gas (GS2) | 30 L/min (Nitrogen) |
| Declustering Potential (DP) | 120 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 60 V |
| Collision Exit Potential (CXP) | 13 V |
Table 3: MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) |
| 3-keto-5β-Abiraterone | 350.4 | 156.1 |
| Abiraterone-d4 (IS) | 354.4 | 160.1 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-keto-5β-abiraterone and abiraterone-d4 (IS) by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a methanol:water (1:1, v/v) mixture.
-
Calibration Standards and QC Samples: Spike double charcoal-stripped human serum with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
To 100 µL of human serum (calibrators, QCs, or unknown samples), add the internal standard (abiraterone-d4).
-
Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 300 µL of 50% methanol.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
Method Performance
The LC-MS/MS method was validated according to FDA guidelines.[1]
Table 4: Method Validation Summary for 3-keto-5β-Abiraterone
| Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.9979 |
| Intra-day Precision (CV%) | 0.99 - 10.75% |
| Inter-day Precision (CV%) | 2.84 - 12.18% |
| Intra-day Accuracy | 91.7 - 107.4% |
| Inter-day Accuracy | 93.8 - 103.5% |
The method demonstrated excellent linearity over the specified concentration range.[1] The accuracy and precision were within the acceptable limits, indicating the reliability of the method for the quantification of 3-keto-5β-abiraterone in human serum.[1] The chromatographic conditions were optimized to achieve separation of 3-keto-5β-abiraterone from its isomers, such as 3-keto-5α-abiraterone, without the need for a chiral column.[1]
Visualizations
Caption: Metabolic pathway of abiraterone to 5α and 5β-reduced metabolites.
Caption: Experimental workflow for the LC-MS/MS analysis of 3-keto-5β-abiraterone.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of 3-keto-5β-abiraterone in human serum. The simple sample preparation and robust chromatographic separation make this method well-suited for high-throughput analysis in a clinical research setting. This application note offers a comprehensive protocol for researchers and scientists involved in drug development and metabolism studies of abiraterone.
References
- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate 3-keto-5β-Abiraterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a cornerstone in the treatment of castration-resistant prostate cancer (CRPC), undergoes a complex metabolism in vivo, leading to a variety of steroidal derivatives. Among these is 3-keto-5β-Abiraterone, a metabolite whose biological activity is of significant interest for understanding the overall therapeutic and potential resistance mechanisms associated with Abiraterone treatment. Unlike its 5α-reduced counterpart, 3-keto-5α-Abiraterone, which has been shown to act as an androgen receptor (AR) agonist and potentially contribute to treatment resistance, the 5β-reduced metabolites are generally considered to be inactive.[1][2] This document provides detailed protocols for a panel of cell-based assays designed to investigate and confirm the biological activity, or lack thereof, of 3-keto-5β-Abiraterone.
These assays will enable researchers to assess the effect of 3-keto-5β-Abiraterone on key cellular processes relevant to prostate cancer progression, including cell proliferation, apoptosis, and androgen receptor signaling. The provided protocols are intended to serve as a comprehensive guide for the design and execution of these experiments.
Signaling Pathway of Abiraterone Metabolism
The metabolic conversion of Abiraterone is a critical determinant of its overall effect. The following diagram illustrates the key steps in the metabolic pathway leading to the formation of 3-keto-5β-Abiraterone and its isomers.
Experimental Workflow for Evaluating 3-keto-5β-Abiraterone
The following diagram outlines a logical workflow for the comprehensive evaluation of 3-keto-5β-Abiraterone's cellular effects.
References
- 1. Gene polymorphism-related differences in the outcomes of abiraterone for prostate cancer: a systematic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - Obst - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for In Vivo Studies of 3-keto-5β-Abiraterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (CRPC).[1] Abiraterone effectively inhibits CYP17A1, a critical enzyme in androgen biosynthesis.[2] However, the in vivo metabolism of abiraterone is complex, leading to a variety of metabolites with potentially diverse biological activities.[3][4] One such metabolic pathway involves the conversion of abiraterone to Δ4-abiraterone (D4A), which can then be further metabolized by 5α- or 5β-reductases.[5][6] While the 5α-reduced metabolite, 3-keto-5α-abiraterone, has been shown to possess androgenic activity and may contribute to treatment resistance, the role of the 5β-reduced counterpart, 3-keto-5β-abiraterone, is less understood.[6] These application notes provide a comprehensive overview and detailed protocols for the in vivo study of 3-keto-5β-abiraterone in animal models.
Animal Models for Studying 3-keto-5β-Abiraterone
The selection of an appropriate animal model is critical for the in vivo investigation of abiraterone metabolism and the biological activity of its metabolites. Given that CRPC is the primary indication for abiraterone acetate, models that recapitulate this disease state are most relevant.
1. Castration-Resistant Prostate Cancer (CRPC) Xenograft Models
Immunocompromised mice bearing human prostate cancer xenografts are the most widely used models for studying CRPC and the effects of abiraterone.[7][8]
-
Cell Line-Derived Xenografts (CDX): Human prostate cancer cell lines such as VCaP and LNCaP can be implanted into surgically castrated male immunodeficient mice (e.g., SCID, NOD-SCID, or NSG) to establish CRPC xenografts.[9] These models are valuable for initial efficacy and mechanistic studies.
-
Patient-Derived Xenografts (PDX): PDX models, established by implanting fresh tumor tissue from patients with CRPC into immunodeficient mice, offer the advantage of preserving the heterogeneity and molecular characteristics of the original tumor.[7][8][10] These models are considered more clinically relevant for predicting patient responses to therapy.[10]
2. Models to Potentially Enhance 5β-Metabolism
To specifically investigate the 5β-metabolic pathway, researchers may consider models where the competing 5α-pathway is inhibited.
-
Co-administration with 5α-Reductase Inhibitors: The use of 5α-reductase inhibitors, such as dutasteride, in conjunction with abiraterone acetate administration in CRPC xenograft models could potentially increase the metabolic flux towards the 5β-pathway, leading to higher levels of 3-keto-5β-abiraterone.
-
5α-Reductase Knockout Models: While more complex to establish, the use of prostate cancer xenografts in 5α-reductase knockout mice could provide a cleaner system to study the effects of metabolites formed exclusively through the 5β-pathway.
Experimental Protocols
Protocol 1: Establishment of a Castration-Resistant Prostate Cancer Xenograft Model
-
Animal Selection: Use male immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks of age.
-
Surgical Castration: Anesthetize the mice and perform bilateral orchiectomy to remove the testes. Allow a recovery period of at least one week to ensure testosterone levels are at castrate levels.
-
Cell Preparation (for CDX models): Culture human prostate cancer cells (e.g., VCaP) under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of serum-free media and Matrigel (1:1 ratio) at a concentration of 1-2 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the castrated mice and inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Study Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Protocol 2: In Vivo Study of 3-keto-5β-Abiraterone Formation and Pharmacodynamics
-
Drug Formulation:
-
Abiraterone Acetate: Prepare a suspension of abiraterone acetate in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
3-keto-5β-Abiraterone (for direct administration studies): If studying the direct effects of the metabolite, synthesize and purify 3-keto-5β-abiraterone and formulate it in a suitable vehicle for intraperitoneal injection or oral gavage (e.g., a solution in a biocompatible solvent like DMSO, further diluted in saline or corn oil).
-
-
Treatment Groups:
-
Vehicle Control
-
Abiraterone Acetate
-
(Optional) Abiraterone Acetate + 5α-reductase inhibitor (e.g., dutasteride)
-
(Optional) 3-keto-5β-Abiraterone
-
-
Drug Administration: Administer the prepared formulations to the respective groups of xenograft-bearing mice daily or as determined by preliminary pharmacokinetic studies.
-
Pharmacokinetic Analysis:
-
At designated time points after drug administration (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
At the end of the study, euthanize the mice and collect tumor tissue and other relevant organs. Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Pharmacodynamic Analysis:
-
Continue to monitor tumor volume throughout the study.
-
Collect blood samples periodically to measure serum levels of prostate-specific antigen (PSA) using an appropriate ELISA kit.
-
At the end of the study, analyze the harvested tumor tissue for changes in gene and protein expression related to androgen receptor signaling (e.g., by qPCR or Western blotting).
-
Protocol 3: Quantification of 3-keto-5β-Abiraterone by LC-MS/MS
This protocol is adapted from validated methods for the quantification of abiraterone and its metabolites.
-
Sample Preparation:
-
Plasma: To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the metabolite) and perform a protein precipitation step with a solvent like acetonitrile. Centrifuge to pellet the proteins and transfer the supernatant for further processing or direct injection.
-
Tissue: Homogenize the tissue in a suitable buffer. Perform a protein precipitation and/or a solid-phase extraction (SPE) to extract the metabolites and remove interfering substances.
-
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent such as acetonitrile or methanol.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-keto-5β-abiraterone and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of purified 3-keto-5β-abiraterone and use it to determine the concentration of the metabolite in the unknown samples.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Abiraterone Metabolites in Mouse Plasma
| Metabolite | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Abiraterone | 2 | 150 ± 35 | 950 ± 180 |
| Δ4-Abiraterone (D4A) | 4 | 25 ± 8 | 200 ± 50 |
| 3-keto-5α-Abiraterone | 6 | 10 ± 3 | 120 ± 30 |
| 3-keto-5β-Abiraterone | 6 | 5 ± 2 | 60 ± 15 |
Table 2: Example Pharmacodynamic Data from an In Vivo Xenograft Study
| Treatment Group | Mean Tumor Volume Change (%) | Mean Serum PSA Change (%) |
| Vehicle Control | +150 ± 40 | +120 ± 35 |
| Abiraterone Acetate | -40 ± 15 | -60 ± 20 |
| Abiraterone Acetate + Dutasteride | -55 ± 18 | -75 ± 22 |
| 3-keto-5β-Abiraterone | +20 ± 10 | +15 ± 8 |
Visualizations
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lovastatin - Wikipedia [en.wikipedia.org]
- 7. 5 alpha-reductase deficiency: human and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testosterone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Steroid 5 α-reductase inhibitors targeting BPH and prostate cancer | Semantic Scholar [semanticscholar.org]
Synthesis of 3-keto-5β-Abiraterone: A Detailed Protocol for Researchers
For research and development purposes only. Not for human or veterinary use. All procedures should be performed by qualified professionals in a well-equipped laboratory, adhering to all applicable safety guidelines.
This document provides a comprehensive protocol for the synthesis of 3-keto-5β-Abiraterone, a derivative of the prostate cancer drug Abiraterone. The synthesis is a multi-step process commencing from the readily available steroid precursor, Dehydroepiandrosterone (DHEA). The protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Abiraterone is a potent and selective inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. It is used in the treatment of castration-resistant prostate cancer. The 5β-reduced metabolite, 3-keto-5β-Abiraterone, is a valuable compound for further biological evaluation and structure-activity relationship studies. This protocol outlines a feasible synthetic route, including the preparation of the key intermediate Δ⁴-Abiraterone (D4A) and its subsequent stereoselective reduction.
Overall Synthetic Scheme
The synthesis of 3-keto-5β-Abiraterone is proposed to proceed in three main stages, starting from Dehydroepiandrosterone (DHEA).
Figure 1. Proposed synthetic workflow for 3-keto-5β-Abiraterone from DHEA.
Stage 1: Synthesis of Abiraterone from Dehydroepiandrosterone (DHEA)
The synthesis of Abiraterone from DHEA is a well-established multi-step process. A common route involves the formation of a 17-enol triflate followed by a Suzuki coupling reaction.
Experimental Protocol
A detailed protocol for the synthesis of Abiraterone can be adapted from published literature. A representative multi-step synthesis is summarized below:
-
Protection of the 3β-hydroxyl group: The 3β-hydroxyl group of DHEA is first protected, commonly as an acetate ester, to prevent its participation in subsequent reactions.
-
Formation of the 17-enol triflate: The protected DHEA is then reacted with triflic anhydride in the presence of a non-nucleophilic base to form the 17-enol triflate.
-
Suzuki Coupling: The 17-enol triflate undergoes a palladium-catalyzed Suzuki coupling reaction with a suitable pyridine-3-boronic acid derivative to introduce the pyridine ring at the C17 position.
-
Deprotection: The protecting group at the 3β-position is removed to yield Abiraterone.
Stage 2: Synthesis of Δ⁴-Abiraterone (D4A) via Oppenauer Oxidation
This stage involves the oxidation of the 3β-hydroxyl group of Abiraterone and the simultaneous isomerization of the Δ⁵ double bond to the Δ⁴ position. The Oppenauer oxidation is a suitable method for this transformation.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve Abiraterone in a suitable solvent such as toluene or acetone.
-
Addition of Reagents: Add a hydride acceptor, typically acetone or cyclohexanone, in excess. Then, add a catalytic amount of aluminum isopropoxide or aluminum tert-butoxide.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Workup and Purification: Upon completion, cool the reaction mixture and quench it with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Δ⁴-Abiraterone (D4A).
| Parameter | Value/Condition |
| Starting Material | Abiraterone |
| Reagents | Aluminum isopropoxide, Acetone (excess) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Purification Method | Column Chromatography (Silica Gel) |
| Expected Yield | 70-85% |
Table 1. Typical reaction parameters for the Oppenauer oxidation of Abiraterone.
Stage 3: Stereoselective Hydrogenation of Δ⁴-Abiraterone (D4A) to 3-keto-5β-Abiraterone
The final step is the stereoselective reduction of the Δ⁴ double bond of D4A to yield the desired 5β-isomer. This can be achieved through palladium-catalyzed hydrogenation, where the presence of certain additives can enhance the selectivity for the 5β product.[1]
Experimental Protocol
-
Catalyst and Reagent Preparation: In a reaction vessel, place Δ⁴-Abiraterone (D4A) and a suitable additive, such as tetrabutylammonium D-mandelate, dissolved in isopropanol.
-
Hydrogenation: Add a palladium catalyst, such as palladium chloride (PdCl₂), to the mixture. Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 bar) using a balloon.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC to determine the consumption of the starting material and the formation of the product.
-
Workup and Purification: Once the reaction is complete, filter the mixture to remove the catalyst. Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to separate the 5β- and 5α-isomers and obtain the pure 3-keto-5β-Abiraterone.
| Parameter | Value/Condition |
| Starting Material | Δ⁴-Abiraterone (D4A) |
| Catalyst | Palladium Chloride (PdCl₂) (1 mol%) |
| Additive | Tetrabutylammonium D-mandelate |
| Solvent | Isopropanol |
| Hydrogen Pressure | 1 bar |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours (monitor by TLC/HPLC) |
| Purification Method | Column Chromatography (Silica Gel) |
| Expected Yield | High (selectivity dependent on conditions) |
| Expected 5β:5α Ratio | >80:20 |
Table 2. Typical reaction parameters for the stereoselective hydrogenation of Δ⁴-Abiraterone.[1]
Signaling Pathway Context
Abiraterone and its metabolites interfere with the androgen biosynthesis pathway, which is critical for the progression of prostate cancer.
Figure 2. Simplified androgen biosynthesis pathway and the points of intervention by Abiraterone and its active metabolite D4A.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information. Palladium catalysts are flammable and should be handled with care. Solvents like toluene and acetone are flammable.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This protocol provides a detailed framework for the synthesis of 3-keto-5β-Abiraterone for research purposes. The described methods are based on established chemical transformations in steroid chemistry. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity. The synthesized compound can be used for further investigation into the biological activities of Abiraterone metabolites.
References
application of 3-keto-5Beta-Abiraterone as a reference standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent inhibitor of CYP17A1, is a crucial therapeutic agent in the management of castration-resistant prostate cancer. The in vivo metabolism of abiraterone is complex, leading to the formation of several metabolites. Among these, 3-keto-5β-abiraterone has been identified as a significant downstream product. Accurate quantification of abiraterone and its metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the complete metabolic profile of the drug. The use of a certified 3-keto-5β-abiraterone reference standard is indispensable for the development, validation, and routine application of analytical methods to ensure accurate and reproducible results.
This document provides detailed application notes and protocols for the use of 3-keto-5β-abiraterone as a reference standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of drugs and their metabolites in biological matrices.
Metabolic Pathway of Abiraterone
Abiraterone acetate, the prodrug, is rapidly converted to abiraterone in vivo. Abiraterone is then metabolized through a series of enzymatic reactions. A key pathway involves the conversion of abiraterone to Δ⁴-abiraterone (D4A), which is then further metabolized by 5α- and 5β-reductases. The 5β-reductase pathway leads to the formation of 3-keto-5β-abiraterone.[1][2]
Figure 1. Metabolic pathway of abiraterone to 3-keto-5β-abiraterone.
Application: Quantitative Analysis of 3-keto-5β-Abiraterone in Human Serum by LC-MS/MS
The primary application of 3-keto-5β-abiraterone as a reference standard is in the quantitative analysis of biological samples to support pharmacokinetic and metabolic studies. The following protocol is based on a validated LC-MS/MS method for the simultaneous determination of abiraterone and its metabolites.[3][4]
Experimental Workflow
The general workflow for the quantification of 3-keto-5β-abiraterone in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 2. Experimental workflow for LC-MS/MS analysis.
Materials and Reagents
-
3-keto-5β-Abiraterone reference standard
-
Abiraterone-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human serum (blank)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the 3-keto-5β-abiraterone reference standard in 100% methanol to prepare a 1 mg/mL stock solution.[3]
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with methanol to create working standard solutions at various concentrations.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human serum with the working standard solutions to prepare calibration standards and QC samples at the desired concentrations.[5]
Sample Preparation Protocol
-
To 100 µL of serum sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 1.25 µg/mL abiraterone-d4).[3]
-
Vortex the sample for 30 seconds.
-
Add 2 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.[3]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 300 µL of 50% methanol.[6]
LC-MS/MS Instrumental Conditions
The following table summarizes the instrumental conditions for a validated method.[3][4]
| Parameter | Condition |
| Liquid Chromatography | |
| UPLC System | Shimadzu Nexera UPLC station or equivalent |
| Column | Zorbax Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol:acetonitrile (60:40) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Run Time | 13 minutes |
| Mass Spectrometry | |
| Mass Spectrometer | AB Sciex Qtrap 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Q1: 350.4 m/z, Q3: 156.1 m/z |
| Declustering Potential | 120 V |
| Collision Energy | 60 V |
Data Analysis and Quantification
The concentration of 3-keto-5β-abiraterone in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentrations in the unknown samples.
Method Validation Parameters
The use of a certified reference standard is critical for the validation of the analytical method according to regulatory guidelines (e.g., FDA). Key validation parameters for 3-keto-5β-abiraterone are summarized below based on a published validated method.[3][4]
| Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.9979 |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (CV%) | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Conclusion
The 3-keto-5β-abiraterone reference standard is an essential tool for the accurate quantification of this metabolite in biological matrices. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. The use of a well-characterized reference standard in conjunction with a validated analytical method, such as the LC-MS/MS method described, ensures the reliability and reproducibility of study results, ultimately contributing to a better understanding of abiraterone's pharmacology and the optimization of prostate cancer therapy.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Experiments with 3-keto-5β-Abiraterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes a complex metabolic cascade in vivo. Its active metabolite, Abiraterone, potently inhibits CYP17A1, a critical enzyme in androgen biosynthesis.[1][2][3][4][5] However, Abiraterone is further metabolized into various downstream products, including the Δ4-abiraterone (D4A) metabolite. Subsequent reduction of D4A by 5α- or 5β-reductase leads to the formation of 3-keto-5α-Abiraterone and 3-keto-5β-Abiraterone, respectively.[6][7]
Emerging research has highlighted a critical divergence in the biological activity of these two stereoisomers. While 3-keto-5α-Abiraterone exhibits androgenic properties and may contribute to treatment resistance, studies have indicated that 3-keto-5β-Abiraterone is biologically inactive.[6][8] This distinction is pivotal for a comprehensive understanding of Abiraterone's mechanism of action and the development of next-generation androgen receptor (AR) pathway inhibitors.
These application notes provide detailed protocols for a series of in vitro experiments designed to characterize the biological activity of 3-keto-5β-Abiraterone. The overarching goal is to equip researchers with the necessary tools to investigate and confirm the differential effects of Abiraterone metabolites, ultimately contributing to a more nuanced understanding of prostate cancer pharmacology.
Data Presentation
The following table summarizes hypothetical quantitative data for comparative purposes, illustrating the expected outcomes from the described experimental protocols.
| Compound | CYP17A1 Inhibition (IC50, nM) | Androgen Receptor Binding (IC50, µM) | LNCaP Cell Viability (EC50, µM) |
| Abiraterone | 2.5 (17α-hydroxylase), 15 (17,20-lyase)[1] | >10 | 15 |
| 3-keto-5α-Abiraterone | >1000 | 0.5 | 5 (agonist) |
| 3-keto-5β-Abiraterone | >1000 | >50 | >50 |
| Dihydrotestosterone (DHT) | N/A | 0.001 | 0.001 (agonist) |
| Enzalutamide | N/A | 0.02 | 1 (antagonist) |
Experimental Protocols
CYP17A1 Inhibition Assay
This assay determines the inhibitory potential of 3-keto-5β-Abiraterone on the enzymatic activity of CYP17A1, a key enzyme in androgen synthesis.
dot
References
- 1. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. In Vitro and In Vivo Drug-Drug Interaction Studies to Assess the Effect of Abiraterone Acetate, Abiraterone, and Metabolites of Abiraterone on CYP2C8 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielibrary.com [scielibrary.com]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. clinicsofoncology.org [clinicsofoncology.org]
- 8. TGFβ1 alters androgenic metabolites and hydroxysteroid dehydrogenase enzyme expression in human prostate reactive stromal primary cells: Is steroid metabolism altered by prostate reactive stromal microenvironment? - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 3-keto-5β-Abiraterone in Patient Samples: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate is a cornerstone in the treatment of castration-resistant prostate cancer. Its active metabolite, abiraterone, effectively suppresses androgen biosynthesis. However, abiraterone is further metabolized into a series of compounds, including 3-keto-5β-Abiraterone. The metabolic pathway leading to 3-keto-5β-Abiraterone involves the conversion of abiraterone to Δ4-abiraterone (D4A), which is then metabolized by 5β-reductase.[1][2] The subsequent metabolites can have their own biological activities, potentially influencing treatment efficacy and resistance.[2][3] Accurate measurement of these metabolites, such as 3-keto-5β-Abiraterone, in patient samples is crucial for pharmacokinetic studies and for understanding the complete metabolic profile of abiraterone.
This application note provides a detailed protocol for the quantification of 3-keto-5β-Abiraterone in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][4][5]
Abiraterone Metabolism Pathway
Caption: Simplified metabolic pathway of Abiraterone.
Experimental Protocol: Quantification of 3-keto-5β-Abiraterone by LC-MS/MS
This protocol is a synthesis of methodologies reported for the analysis of abiraterone and its metabolites in human serum and plasma.[1][5][6]
Materials and Reagents
-
3-keto-5β-Abiraterone analytical standard
-
Abiraterone-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tertiary butyl ether (MTBE) (HPLC grade)
-
Human serum/plasma (blank)
-
Calibrators and Quality Control (QC) samples
Sample Preparation: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow.
Detailed Steps:
-
To 100 µL of serum or plasma in a glass tube, add 20 µL of the internal standard working solution (e.g., 1.25 µg/mL Abiraterone-d4).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions, which may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | Shimadzu Nexera UPLC system or equivalent[1] |
| Column | Zorbax Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm) or equivalent[1] |
| Column Temperature | 40°C[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in methanol:acetonitrile (60:40)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 13 minutes (isocratic)[1] |
| Mass Spectrometer | AB Sciex Qtrap 5500 or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Ion Spray Voltage | 2500 V[1] |
| Temperature | 500°C[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Transition Parameters
| Analyte | Q1 (m/z) | Q3 (m/z) |
| 3-keto-5β-Abiraterone | 350.4 | 156.1 |
| Abiraterone-d4 (IS) | 354.4 | 160.1 |
Table data synthesized from Alyamani et al., 2017.[1]
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantification of 3-keto-5β-Abiraterone in human serum.
| Parameter | Value |
| Linearity Range | 0.1–20 ng/mL[1][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Validation parameters are based on FDA guidelines for bioanalytical method validation and data reported for similar metabolites.[1]
Data Presentation and Analysis
The concentration of 3-keto-5β-Abiraterone in patient samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentrations of the unknown samples are then calculated from this regression equation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 3-keto-5β-Abiraterone in patient samples.[1] This protocol can be readily implemented in a research or clinical laboratory setting for pharmacokinetic studies and to further investigate the metabolic profile of abiraterone. Careful method validation is essential to ensure the accuracy and precision of the results. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.
References
- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. bohrium.com [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-keto-5β-Abiraterone in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, administered as its prodrug abiraterone acetate, is a cornerstone in the treatment of castration-resistant prostate cancer (CRPC).[1][2] It functions by inhibiting cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis.[3][4] The metabolism of abiraterone is complex, leading to a variety of steroidal metabolites. Among these is 3-keto-5β-abiraterone, a metabolite formed through the 5β-reduction of Δ4-abiraterone (D4A), which itself is a potent anti-tumor metabolite of abiraterone.[1][2] Understanding the formation and activity of 3-keto-5β-abiraterone and its stereoisomer, 3-keto-5α-abiraterone, is crucial for optimizing abiraterone therapy and overcoming resistance mechanisms.[1][5] These application notes provide detailed protocols for studying the metabolism of abiraterone with a focus on 3-keto-5β-abiraterone.
Metabolic Pathway of Abiraterone
Abiraterone acetate is rapidly hydrolyzed in vivo to its active form, abiraterone.[3] Abiraterone is then converted by 3β-hydroxysteroid dehydrogenase (3βHSD) to Δ4-abiraterone (D4A).[2] D4A is a key intermediate that can undergo irreversible 5α- or 5β-reduction.[1][5] The 5β-reduction of D4A leads to the formation of 3-keto-5β-abiraterone. Further metabolism can occur, leading to a series of 3α- and 3β-hydroxy metabolites.[1]
Data Presentation
The following tables summarize key quantitative data related to abiraterone and its metabolites.
Table 1: Pharmacokinetic Parameters of Abiraterone and its Metabolites in Healthy Volunteers [6]
| Compound | Mean Tmax (hr) | Mean Cmax (ng/mL) | Mean AUC (0-96 hr) (ng*hr/mL) |
| Abiraterone | 1.9 | 90 | 503.9 |
| Δ4-Abiraterone (D4A) | 2.1 | 0.91 | Not Reported |
| 3-keto-5α-Abiraterone | 2.7 | 5.5 | Not Reported |
| 3β-OH-5α-Abiraterone | Not Reported | Not Reported | 5.0 |
| 3-keto-5β-Abiraterone | 3.2 - 19.3 | Not Reported | Not Reported |
| 3α-OH-5β-Abiraterone | 3.2 - 19.3 | Not Reported | Not Reported |
Data from a study with 15 healthy male volunteers after a single oral dose of 1000 mg abiraterone acetate.
Table 2: In Vitro Inhibition of CYP2C8 by Abiraterone and its Major Metabolites [7][8]
| Compound | IC50 (µM) in Human Liver Microsomes |
| Abiraterone Acetate | 1.3 - 3.0 |
| Abiraterone | 1.6 - 2.9 |
| Abiraterone Sulfate | 0.044 - 0.15 |
| N-oxide Abiraterone Sulfate | 5.4 - 5.9 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Abiraterone in Rat Liver Microsomes
This protocol describes a method to study the metabolism of abiraterone in a liver microsome incubation system.[9]
Materials:
-
Sprague-Dawley rat liver microsomes (20 mg/mL)
-
Abiraterone (10 µg/mL stock solution)
-
NADPH solution
-
Tris/HCl buffer (0.05 mM, pH 7.4)
-
Methanol (pure)
-
Shaking incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the liver microsome incubation system in a microcentrifuge tube with a total volume of 200 µL:
-
5 µL of Sprague-Dawley rat liver microsomes
-
2 µL of Abiraterone (final concentration 1 µmol/mL)
-
20 µL of NADPH
-
173 µL of Tris/HCl buffer
-
-
Incubate the mixture in a shaking incubator at 37°C and 800 rpm with oxygen supply.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), stop the reaction by adding a 3-fold volume (600 µL) of pure methanol to precipitate the protein.
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for abiraterone and its metabolites, including 3-keto-5β-abiraterone, using a validated LC-MS/MS method.
Protocol 2: In Vitro Metabolism in Prostate Cancer Cell Lines
This protocol outlines the procedure for studying the conversion of D4A to its 5α- and 5β-reduced metabolites in prostate cancer cell lines.[1][2]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, LAPC4, VCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Δ4-Abiraterone (D4A) stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system with UV detection or a mass spectrometer
Procedure:
-
Seed the prostate cancer cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with a known concentration of D4A (e.g., 10 µM).
-
At various time points, harvest the cells and the culture medium.
-
Lyse the cells to release intracellular metabolites.
-
Extract the metabolites from the cell lysate and the culture medium.
-
Separate and quantify the levels of D4A, 3-keto-5α-abiraterone, and 3-keto-5β-abiraterone using HPLC with UV detection or mass spectrometry.[2]
Discussion
The study of abiraterone metabolism, particularly the formation and fate of 3-keto-5β-abiraterone, is of significant interest in drug development. While the 5α-reduced metabolite, 3-keto-5α-abiraterone, has been shown to be an androgen receptor agonist that can promote prostate cancer progression, the biological activity of 3-keto-5β-abiraterone is less well-defined but is also clinically detectable.[1][5] The protocols provided here offer a framework for researchers to investigate the intricate metabolic pathways of abiraterone.
The choice of experimental system, whether in vitro using cell lines and microsomes or in vivo in animal models and human studies, will depend on the specific research question. In vitro systems are valuable for elucidating enzymatic pathways and screening for metabolic stability, while in vivo studies provide a more comprehensive understanding of pharmacokinetics and physiological relevance.
Accurate and sensitive analytical methods, such as LC-MS/MS, are essential for the quantification of abiraterone and its various metabolites, which often exist at low concentrations.[10] The development of robust analytical techniques is a critical component of any drug metabolism study.
References
- 1. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prostatecancertopics.com [prostatecancertopics.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 5. researchgate.net [researchgate.net]
- 6. pcf.org [pcf.org]
- 7. In Vitro and In Vivo Drug-Drug Interaction Studies to Assess the Effect of Abiraterone Acetate, Abiraterone, and Metabolites of Abiraterone on CYP2C8 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Experimental Design for Novel 3-keto-5β-Abiraterone Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its primary mechanism of action is the irreversible inhibition of CYP17A1, an enzyme critical for androgen biosynthesis in the testes, adrenal glands, and the tumor itself.[3] Recent research has illuminated a complex metabolic pathway for abiraterone, where it is converted into several downstream metabolites. One such pathway involves the conversion of abiraterone to Δ4-abiraterone (D4A), which is then subjected to 5α- or 5β-reduction.[4][5] The 5α-reduced metabolite, 3-keto-5α-abiraterone, has been identified as an androgen receptor (AR) agonist, potentially counteracting the therapeutic effects of the parent drug and promoting prostate cancer progression.[6][7]
The biological activity of the corresponding 5β-reduced metabolite, 3-keto-5β-abiraterone, is less characterized. Steroid 5β-reduction typically disrupts the planar structure of the molecule, which often leads to inactivation.[8] However, a thorough investigation is warranted to understand its pharmacological profile. This document provides a comprehensive experimental design, including detailed protocols and data presentation formats, to systematically investigate the synthesis, biological activity, and therapeutic potential of the novel metabolite, 3-keto-5β-abiraterone.
Section 1: Metabolic Pathway of 3-keto-5β-Abiraterone
The formation of 3-keto-5β-abiraterone is a multi-step enzymatic process starting from the clinically administered pro-drug, abiraterone acetate. Understanding this pathway is critical for contextualizing its biological origin and potential physiological relevance.
Caption: Metabolic conversion pathway from Abiraterone Acetate to its key metabolites.
Section 2: Synthesis and Characterization Protocol
A robust chemical synthesis is the first step in enabling detailed biological evaluation. The following protocol outlines a proposed synthetic route to obtain 3-keto-5β-abiraterone.
Experimental Workflow: Synthesis
The workflow begins with commercially available starting materials and proceeds through key intermediates to the final compound, with purification and characterization at each critical step.
Caption: Workflow for the synthesis and quality control of 3-keto-5β-abiraterone.
Synthesis Protocol
This protocol is adapted from established methods for steroid synthesis.[9][10]
-
Synthesis of Abiraterone Acetate :
-
Step A (Hydrazone Formation) : Convert dehydroepiandrosterone-3-acetate to the corresponding hydrazone intermediate via a partial Wolff-Kishner reduction using hydrazine hydrate.[9]
-
Step B (Vinyl Iodide Synthesis) : Convert the hydrazone to the vinyl iodide intermediate using iodine in the presence of a non-nucleophilic base like tetramethylguanidine (TMG).[9]
-
Step C (Suzuki Coupling) : Perform a Suzuki-Miyaura coupling reaction between the vinyl iodide intermediate and diethyl(3-pyridyl)borane in the presence of a palladium catalyst to yield abiraterone acetate.[9] Purify by column chromatography.
-
-
Synthesis of Abiraterone :
-
Hydrolyze the acetate group of abiraterone acetate using a base such as sodium hydroxide in a methanol/water mixture.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture, extract the product with an organic solvent (e.g., dichloromethane), and purify by recrystallization.
-
-
Synthesis of Δ4-Abiraterone (D4A) :
-
Perform an Oppenauer oxidation on abiraterone. This involves treating abiraterone with a ketone (e.g., acetone) in the presence of an aluminum alkoxide catalyst (e.g., aluminum isopropoxide).
-
This selectively oxidizes the 3β-hydroxyl group to a ketone and isomerizes the Δ5 double bond to the conjugated Δ4 position.
-
Purify the resulting D4A using column chromatography.
-
-
Synthesis of 3-keto-5β-Abiraterone :
-
Perform a stereoselective 5β-reduction of D4A. This can be achieved via catalytic hydrogenation using a specific catalyst system known to favor 5β-reduction or through enzymatic conversion using recombinant 5β-reductase (AKR1D1).
-
Monitor the reaction for the disappearance of the starting material.
-
Purify the final product, 3-keto-5β-abiraterone, using High-Performance Liquid Chromatography (HPLC).
-
-
Characterization :
Section 3: In Vitro Experimental Protocols
In vitro assays are essential for determining the primary pharmacological activity of 3-keto-5β-abiraterone at the molecular and cellular levels.
Workflow: In Vitro Analysis
Caption: Experimental workflow for the in vitro characterization of 3-keto-5β-abiraterone.
Protocol: CYP17A1 Inhibition Assay[13][14]
-
Objective : To determine if 3-keto-5β-abiraterone retains the ability to inhibit the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
-
Materials : Recombinant human CYP17A1, cytochrome P450 reductase (POR), cytochrome b5, radiolabeled substrates ([³H]-progesterone for hydroxylase, [³H]-17-hydroxypregnenolone for lyase), test compound, Abiraterone (positive control), DMSO (vehicle).
-
Method :
-
Prepare a reaction mixture containing CYP17A1, POR, and cyt b5 in a suitable buffer.
-
Add a range of concentrations of 3-keto-5β-abiraterone (e.g., 0.1 nM to 10 µM) or controls.
-
Initiate the reaction by adding the radiolabeled substrate and NADPH.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction and extract the steroids using an organic solvent.
-
Separate the substrate and product using Thin-Layer Chromatography (TLC).
-
Quantify the radioactivity of substrate and product spots to determine the percentage of conversion.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol: Androgen Receptor (AR) Transactivation Assay
-
Objective : To determine if 3-keto-5β-abiraterone acts as an agonist or antagonist of the androgen receptor.
-
Materials : PCa cell line (e.g., LNCaP), androgen-responsive reporter plasmid (e.g., pARR3-tk-luciferase), transfection reagent, DHT (agonist control), Enzalutamide (antagonist control), test compound, Luciferase Assay System.
-
Method :
-
Seed cells in 24-well plates. After 24 hours, transfect cells with the reporter plasmid.
-
After another 24 hours, change the medium to a charcoal-stripped serum medium to remove endogenous androgens.
-
Agonist Mode : Treat cells with increasing concentrations of 3-keto-5β-abiraterone or DHT.
-
Antagonist Mode : Treat cells with a fixed concentration of DHT (e.g., 1 nM) plus increasing concentrations of 3-keto-5β-abiraterone or Enzalutamide.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize luciferase activity to total protein concentration. Plot the results to determine EC50 (agonist) or IC50 (antagonist) values.
-
Data Presentation: In Vitro Activity Summary
| Compound | CYP17A1 Lyase IC50 (nM) | AR Binding Ki (nM) | AR Activity (1 µM) | LNCaP Proliferation IC50 (µM) |
| Vehicle Control | > 10,000 | > 10,000 | 1.0 (Fold Activation) | > 50 |
| Abiraterone | 15 ± 3 | 250 ± 25 | 0.8 ± 0.1 (Antagonist) | 12 ± 2 |
| 3-keto-5α-Abiraterone | 850 ± 70 | 180 ± 20 | 4.5 ± 0.5 (Agonist) | > 50 |
| 3-keto-5β-Abiraterone | Data | Data | Data | Data |
Section 4: In Vivo Experimental Protocols
Animal models are crucial for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy and safety of 3-keto-5β-abiraterone.
Workflow: In Vivo Analysis
Caption: Experimental workflow for the in vivo pharmacokinetic and efficacy testing.
Protocol: Pharmacokinetic (PK) Study[15][16]
-
Objective : To determine the basic pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, AUC, bioavailability) of 3-keto-5β-abiraterone.
-
Animals : Male Wistar rats or NSG mice.
-
Method :
-
Fast animals overnight.
-
Administer a single dose of 3-keto-5β-abiraterone via intravenous (IV) injection (e.g., 2 mg/kg) and oral (PO) gavage (e.g., 10 mg/kg) to separate groups (n=3-5 per group).
-
Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma and store at -80°C.
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Use PK software to calculate key parameters.
-
Protocol: Efficacy in Prostate Cancer Xenograft Model[18][19]
-
Objective : To evaluate the anti-tumor efficacy of 3-keto-5β-abiraterone in a human prostate cancer xenograft model.
-
Animals : Male immunodeficient mice (e.g., NSG or nude mice), surgically castrated to mimic a hormone-deprived state.
-
Model : Subcutaneously implant LNCaP or VCaP cells. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Method :
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (daily oral gavage).
-
Group 2: Abiraterone Acetate (e.g., 50 mg/kg, daily oral gavage).
-
Group 3: 3-keto-5β-Abiraterone (Dose 1, daily oral gavage).
-
Group 4: 3-keto-5β-Abiraterone (Dose 2, daily oral gavage).
-
-
Measure tumor volume with calipers twice weekly and body weight to monitor toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, collect terminal blood samples for PK/PD analysis and harvest tumors for biomarker analysis (e.g., qPCR for AR target genes).
-
Data Presentation: In Vivo Study Summary
Table 4.4.1: Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | N/A | Data |
| Tmax (h) | N/A | Data |
| AUC (ng*h/mL) | Data | Data |
| Half-life (T½, h) | Data | Data |
| Bioavailability (%) | N/A | Data |
Table 4.4.2: Xenograft Efficacy Data
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | 125 ± 15 | 850 ± 90 | 0% |
| Abiraterone Acetate | 122 ± 18 | 350 ± 45 | Data |
| 3-keto-5β-Abiraterone (Low Dose) | 128 ± 16 | Data | Data |
| 3-keto-5β-Abiraterone (High Dose) | 124 ± 14 | Data | Data |
References
- 1. Pharmacokinetics, pharmacodynamics and clinical efficacy of abiraterone acetate for treating metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 3. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]
- 4. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Genetic Modifiers of 3-keto-5β-Abiraterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It acts by inhibiting CYP17A1, an enzyme crucial for androgen biosynthesis.[1][2] However, resistance to Abiraterone therapy is a significant clinical challenge.[3][4] One mechanism of resistance involves the metabolism of Abiraterone into downstream molecules with altered biological activity. Abiraterone is converted to the more potent anti-tumor agent Δ4-abiraterone (D4A).[5][6][7] Subsequently, D4A can be metabolized by 5α-reductase to 3-keto-5α-abiraterone, an androgen receptor (AR) agonist that can promote prostate cancer progression, or to the inactive 3-keto-5β-abiraterone.[7][8] Understanding the cellular factors that modulate the activity of these metabolites is critical for developing strategies to overcome drug resistance.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, confer resistance or sensitivity to 3-keto-5β-Abiraterone. Such a screen can uncover novel therapeutic targets to enhance the efficacy of Abiraterone treatment or overcome resistance.[9]
Principle of the Assay
CRISPR-Cas9 technology allows for the systematic knockout of genes across the genome.[10][11][12] A pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene, is introduced into a population of cancer cells that stably express the Cas9 nuclease.[11][12] This creates a diverse population of cells, with each cell carrying a specific gene knockout. The cell pool is then treated with the compound of interest, in this case, 3-keto-5β-Abiraterone. By comparing the representation of sgRNAs in the treated versus untreated cell populations via next-generation sequencing, we can identify genes whose knockout leads to either enrichment (resistance) or depletion (sensitivity) of cells.
Key Experiments & Protocols
Experiment 1: Cell Line Selection and Engineering
Objective: To select and prepare a suitable prostate cancer cell line for the CRISPR-Cas9 screen.
Protocol:
-
Cell Line Selection: Choose a prostate cancer cell line relevant to the study of Abiraterone resistance. LNCaP or VCaP cells are suitable choices as they express the androgen receptor and are sensitive to androgen signaling.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the selected cells with a lentiviral vector encoding the Cas9 nuclease.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic selection marker (e.g., puromycin or blasticidin) present on the lentiviral vector.
-
Validation: Confirm Cas9 activity in the stable cell line using a functional assay, such as the GFP-to-BFP conversion assay.
Experiment 2: CRISPR-Cas9 Library Transduction
Objective: To introduce the pooled sgRNA library into the Cas9-expressing cells.
Protocol:
-
Library Selection: Utilize a genome-wide sgRNA library, such as the GeCKOv2 library, which contains multiple sgRNAs targeting each gene to ensure robust knockout.[11]
-
Lentivirus Production: Package the pooled sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Titer Determination: Determine the titer of the produced lentivirus to ensure an appropriate multiplicity of infection (MOI) for the screen. An MOI of 0.3-0.5 is recommended to ensure that most cells receive only one sgRNA.
-
Transduction: Transduce the Cas9-expressing prostate cancer cells with the pooled sgRNA lentiviral library at the predetermined MOI.
-
Selection: After 24-48 hours, select for transduced cells using an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Initial Cell Harvest: Harvest a population of cells after selection to serve as the baseline (T0) representation of sgRNAs.
Experiment 3: 3-keto-5β-Abiraterone Selection
Objective: To apply selective pressure on the transduced cell population to identify genes that modulate sensitivity to 3-keto-5β-Abiraterone.
Protocol:
-
Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) of 3-keto-5β-Abiraterone for the Cas9-expressing cell line. This will inform the concentration to be used for the screen.
-
Cell Seeding: Seed the transduced cell pool into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with 3-keto-5β-Abiraterone at a concentration around the IC50).
-
Treatment and Passaging: Culture the cells for a predetermined period (e.g., 14-21 days), passaging them as needed and maintaining a sufficient number of cells to preserve the library complexity. Replenish the media with fresh compound at each passage.
-
Final Cell Harvest: At the end of the selection period, harvest the cells from both the control and treatment arms.
Experiment 4: Data Acquisition and Analysis
Objective: To identify sgRNAs that are enriched or depleted in the treatment group compared to the control group.
Protocol:
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and treated cell populations.
-
PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log2 fold change (LFC) of each sgRNA in the treated sample relative to the control sample.
-
Use statistical methods, such as MAGeCK or DESeq2, to identify genes that are significantly enriched or depleted.
-
Data Presentation
The results of the CRISPR-Cas9 screen can be summarized in tables to facilitate interpretation and comparison.
Table 1: Illustrative Top Gene Hits Conferring Resistance to 3-keto-5β-Abiraterone
| Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| GENE_A | 3.5 | 1.2e-6 | 2.5e-5 |
| GENE_B | 3.1 | 3.4e-6 | 5.1e-5 |
| GENE_C | 2.8 | 8.9e-6 | 9.7e-5 |
Table 2: Illustrative Top Gene Hits Conferring Sensitivity to 3-keto-5β-Abiraterone
| Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| GENE_X | -4.2 | 5.6e-7 | 1.1e-5 |
| GENE_Y | -3.9 | 9.1e-7 | 1.8e-5 |
| GENE_Z | -3.5 | 2.3e-6 | 4.0e-5 |
Visualizations
Signaling Pathway of Abiraterone Metabolism and Action
Caption: Metabolic conversion of Abiraterone acetate and the differential activity of its metabolites.
Experimental Workflow for CRISPR-Cas9 Screening
Caption: Step-by-step workflow for the CRISPR-Cas9 screening experiment.
Logical Relationship of Hit Identification
Caption: Logic for identifying resistance and sensitivity genes from sequencing data.
Conclusion
The application of CRISPR-Cas9 genome-wide screening provides a powerful and unbiased approach to identify novel genetic factors that influence the cellular response to 3-keto-5β-Abiraterone.[13][14] The identification of genes that, when knocked out, lead to either resistance or sensitivity can provide valuable insights into the mechanisms of action and resistance to Abiraterone and its metabolites. These findings can pave the way for the development of new therapeutic strategies, including combination therapies, to improve outcomes for patients with advanced prostate cancer. The protocols and data presentation formats outlined in this document provide a robust framework for conducting and interpreting such screens.
References
- 1. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]
- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 3. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prostatecancertopics.com [prostatecancertopics.com]
- 7. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]
- 9. biocompare.com [biocompare.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. synthego.com [synthego.com]
- 13. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-keto-5β-Abiraterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-keto-5β-abiraterone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of 3-keto-5β-abiraterone?
The most common and biologically relevant precursor for the synthesis of 3-keto-5β-abiraterone is Δ⁴-abiraterone (D4A). In vivo, D4A is a metabolite of abiraterone and can be stereoselectively reduced to either 3-keto-5α-abiraterone or 3-keto-5β-abiraterone.[1][2]
Q2: What are the main challenges in maximizing the yield of the 5β isomer over the 5α isomer?
The primary challenge is controlling the stereoselectivity of the reduction of the A-ring double bond in D4A. The 5α-reduction often leads to a more thermodynamically stable product, which can result in a mixture of isomers.[2] Achieving high selectivity for the 5β isomer typically requires specific reagents and carefully controlled reaction conditions.
Q3: Are there any known impurities that are commonly formed during this synthesis?
Besides the undesired 3-keto-5α-abiraterone isomer, other potential impurities can arise from incomplete reaction or side reactions. These may include unreacted Δ⁴-abiraterone and byproducts from the reduction process. If starting from abiraterone, impurities from the initial oxidation to D4A could also be present.
Q4: How can I purify 3-keto-5β-abiraterone from the reaction mixture?
Purification is typically achieved through chromatographic techniques. Column chromatography is a common method to separate the 5β isomer from the 5α isomer and other impurities due to their different polarities. High-performance liquid chromatography (HPLC) can be used for analytical and preparative separations to achieve high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of 3-keto-abiraterone products | - Incomplete conversion of the starting material (Δ⁴-abiraterone).- Degradation of the product under the reaction conditions. | - Increase the reaction time or temperature, monitoring the reaction progress by TLC or LC-MS.- Use a milder reducing agent or lower the reaction temperature to prevent degradation.- Ensure all reagents are pure and the reaction is performed under an inert atmosphere if sensitive to oxidation. |
| Poor stereoselectivity (high proportion of 3-keto-5α-abiraterone) | - The reducing agent used does not provide sufficient steric hindrance to favor the formation of the 5β isomer.- The reaction conditions (solvent, temperature) are not optimal for 5β-selectivity. | - Employ a bulky reducing agent that favors attack from the less hindered α-face of the steroid, leading to the 5β product.- Screen different solvents and temperatures to find the optimal conditions for 5β-selectivity. Ethereal solvents at low temperatures are often a good starting point.- Consider enzymatic reduction, as enzymes can offer high stereoselectivity. |
| Difficulty in separating the 5α and 5β isomers | - The isomers have very similar polarities, making separation by standard column chromatography challenging. | - Use a high-resolution chromatography column with a suitable stationary phase.- Optimize the eluent system. A gradient elution may provide better separation.- Consider derivatization of the isomers to increase their polarity differences before separation. |
| Presence of unexpected byproducts | - Side reactions occurring due to reactive functional groups in the molecule.- The reducing agent is reacting with other parts of the molecule. | - Protect sensitive functional groups before the reduction step.- Use a more selective reducing agent that specifically targets the double bond without affecting other functional groups. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of 3-keto-5β-Abiraterone from Δ⁴-Abiraterone
This protocol is a general guideline and may require optimization.
Materials:
-
Δ⁴-Abiraterone
-
Suitable reducing agent (e.g., a bulky borohydride or catalytic hydrogenation with a specific catalyst)
-
Anhydrous solvent (e.g., THF, Ethanol)
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching solution (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Dissolve Δ⁴-abiraterone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the reducing agent to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by slowly adding the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to separate the 3-keto-5β-abiraterone from the 5α isomer and other impurities.
-
Characterize the final product using techniques such as NMR, MS, and HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of Abiraterone to its 5β- and 5α-reduced metabolites.
Caption: General experimental workflow for the synthesis of 3-keto-5β-Abiraterone.
Caption: Troubleshooting decision tree for 3-keto-5β-Abiraterone synthesis.
References
troubleshooting common issues in 3-keto-5Beta-Abiraterone LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-keto-5β-Abiraterone LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is 3-keto-5β-Abiraterone and why is it measured?
A1: 3-keto-5β-Abiraterone is a metabolite of Abiraterone, a drug used in the treatment of prostate cancer. Abiraterone is converted in the body to more potent androgens, including Δ4-abiraterone (D4A). D4A can then be metabolized by the enzyme 5β-reductase to form 3-keto-5β-Abiraterone.[1] Monitoring levels of Abiraterone and its metabolites is crucial for understanding the drug's efficacy and potential resistance mechanisms.
Q2: What are the basic physicochemical properties of 3-keto-5β-Abiraterone?
A2: The key physicochemical properties of 3-keto-5β-Abiraterone are summarized in the table below.
| Property | Value |
| Synonym | (5β)-17-(3-Pyridinyl)androst-16-en-3-one |
| Molecular Formula | C24H31NO |
| Molecular Weight | 349.51 g/mol |
| CAS Number | 1940175-99-4 |
Source: LGC Standards, Daicel Pharma Standards[2][3]
Troubleshooting Common Issues
This section addresses specific issues that may be encountered during the analysis of 3-keto-5β-Abiraterone by LC-MS/MS.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram for 3-keto-5β-Abiraterone shows poor peak shape. What are the possible causes and solutions?
A: Poor peak shape can arise from several factors related to the sample, chromatography, or the instrument.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte. For 3-keto-5β-Abiraterone, a mobile phase containing 0.1% formic acid has been shown to be effective.[1] An isocratic mobile phase of 35% A (0.1% formic acid in water) and 65% B (0.1% formic acid in methanol:acetonitrile, 60:40) can be used.[1] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. A Zorbax Eclipse Plus C18 column (150 x 2.1 mm, 3.5 µm) is a suitable choice.[1] |
| Co-elution with Isomers or Metabolites | The separation of Abiraterone and its metabolites can be challenging due to their structural similarities.[1] A longer analytical column and an optimized gradient may be necessary to resolve co-eluting species.[4] The use of a methanol/acetonitrile mixture in the mobile phase has been shown to be critical for separating diastereomeric metabolites without a chiral column.[1] |
Issue 2: Low Signal Intensity or No Peak Detected
Q: I am observing a very low signal or no peak for 3-keto-5β-Abiraterone. What should I check?
A: This is a common issue that can be traced back to sample stability, extraction efficiency, or instrument parameters.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Analyte Instability | Abiraterone has been reported to have limited stability in plasma and whole blood at ambient temperature (stable for only 2 hours).[4] However, another study found Abiraterone and its metabolites to be stable in human plasma at room temperature for 4 hours, on wet ice for 8 hours, at -80°C for 42 days, and through three freeze-thaw cycles.[5] It is recommended to process samples as quickly as possible and store them at low temperatures. |
| Inefficient Extraction | The choice of extraction method is critical. Both liquid-liquid extraction (LLE) and protein precipitation have been successfully used. Ensure your chosen protocol is optimized for 3-keto-5β-Abiraterone. See the detailed LLE protocol below. |
| Matrix Effects (Ion Suppression) | Biological matrices can suppress the ionization of the analyte. To mitigate this, ensure adequate chromatographic separation from matrix components. Using a stable isotope-labeled internal standard (e.g., abiraterone-d4) is also highly recommended to compensate for matrix effects.[1] |
| Incorrect Mass Spectrometer Settings | Optimize the mass spectrometer parameters, including the precursor and product ions, collision energy, and source parameters (e.g., temperature, gas flows) for 3-keto-5β-Abiraterone. |
Issue 3: High Background Noise or Contamination
Q: My baseline is very noisy, or I am seeing interfering peaks. How can I resolve this?
A: High background noise can obscure the analyte peak and affect quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, an optimized needle wash protocol may be needed. In some cases, incorporating a third mobile phase into the gradient can help reduce carryover.[4] |
| Adsorption to Vials/Tubing | Abiraterone has been shown to adsorb to glass surfaces. Using polypropylene vials and tubing can help minimize this issue.[4] |
| Sample Matrix Components | Complex biological samples can introduce significant background. A more rigorous sample clean-up method, such as solid-phase extraction (SPE), may be necessary. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for 3-keto-5β-Abiraterone from Human Serum
This protocol is adapted from a validated method for the simultaneous determination of Abiraterone and its metabolites.[1]
-
To 100 µL of serum in a glass tube, add 20 µL of the internal standard working solution (e.g., 1.25 µg/mL abiraterone-d4).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 300 µL of 1:1 methanol:water.
-
Transfer 200 µL to an HPLC vial for injection.
Recommended LC-MS/MS Parameters
The following parameters have been successfully used for the analysis of 3-keto-5β-Abiraterone:[1]
| Parameter | Setting |
| LC System | UPLC system |
| Column | Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol:acetonitrile (60:40) |
| Gradient | Isocratic: 35% A, 65% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Metabolic pathway of Abiraterone to 3-keto-5β-Abiraterone.
Caption: Liquid-Liquid Extraction workflow for 3-keto-5β-Abiraterone.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-keto-5Beta-Abiraterone | LGC Standards [lgcstandards.com]
- 3. 3-keto-5-Beta-Abiraterone - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
Technical Support Center: Optimizing Cell Culture Conditions for 3-keto-5β-Abiraterone Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-keto-5β-Abiraterone in cell culture experiments. Given that 3-keto-5β-Abiraterone is an inactive metabolite of Abiraterone acetate, it is often used as a negative control in experiments to contrast the effects of the active metabolite, 3-keto-5α-Abiraterone. This guide will help you optimize your cell culture conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of 3-keto-5β-Abiraterone in prostate cancer cell lines?
A1: 3-keto-5β-Abiraterone is considered an inactive metabolite of Abiraterone. Unlike its counterpart, 3-keto-5α-Abiraterone, which has androgenic activity and can stimulate prostate cancer progression, the 5β-reduced form does not typically exhibit significant biological activity.[1] For this reason, it is an ideal negative control in experiments investigating the effects of Abiraterone and its active metabolites.
Q2: Which prostate cancer cell lines are suitable for studying the effects of Abiraterone and its metabolites?
A2: The choice of cell line depends on the specific research question. Here are some commonly used prostate cancer cell lines:
-
LNCaP: An androgen-sensitive cell line that expresses a mutant androgen receptor (AR). It is often used to study AR-dependent signaling.
-
VCaP: This cell line overexpresses wild-type AR and is sensitive to androgens, making it a good model for castration-resistant prostate cancer (CRPC).
-
PC-3: An androgen-insensitive cell line that does not express AR. It is useful for studying AR-independent mechanisms of drug action.[2]
-
C4-2: A castration-resistant subline of LNCaP cells.
Q3: What is a typical concentration range for Abiraterone and its metabolites in cell culture experiments?
A3: The effective concentration can vary between cell lines. However, based on published studies, a common concentration range for Abiraterone acetate in cell culture is between 10 µM and 40 µM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. As 3-keto-5β-Abiraterone is used as a negative control, it is advisable to use it at the same concentrations as the active compounds being tested.
Q4: How should I prepare a stock solution of 3-keto-5β-Abiraterone?
A4: 3-keto-5β-Abiraterone, like other steroidal compounds, is hydrophobic. It is typically dissolved in a small amount of an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Drug Precipitation in Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding the drug.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Solubility of the Compound | 3-keto-5β-Abiraterone is hydrophobic. Ensure your stock solution is fully dissolved before diluting it into the culture medium. |
| High Final Concentration of the Drug | The drug may be precipitating out of the aqueous culture medium. Try lowering the final concentration of the drug. |
| Incorrect Solvent Concentration | The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high, causing the drug to precipitate. Keep the final DMSO concentration at or below 0.1%.[5] |
| Temperature Shock | Adding a cold drug solution to warm medium can sometimes cause precipitation.[6] Warm the drug solution to 37°C before adding it to the culture medium. |
| Interaction with Media Components | Components in the serum or the medium itself can sometimes interact with the drug, leading to precipitation. Consider a brief sonication of the diluted drug in the medium before adding it to the cells.[6] |
Issue 2: Inconsistent or Unexpected Experimental Results
Symptoms:
-
High variability between replicate wells.
-
Results that do not align with the expected biological activity (or lack thereof for 3-keto-5β-Abiraterone).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating. |
| Suboptimal Cell Health | Unhealthy cells will respond differently to treatment. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase when you start the experiment. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, you can leave the outer wells filled with sterile water or PBS and not use them for experimental samples. |
| Contamination | Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and experimental outcomes. Regularly test your cell lines for mycoplasma and always use aseptic techniques. |
| Inaccurate Drug Concentration | Errors in preparing stock solutions or serial dilutions will lead to incorrect final concentrations. Double-check all calculations and ensure your pipettes are calibrated. |
Quantitative Data Summary
Table 1: Recommended Seeding Densities for Prostate Cancer Cell Lines in 96-well Plates
| Cell Line | Seeding Density (cells/well) | Incubation Time Before Treatment (hours) |
| LNCaP | 5,000 - 10,000 | 24 |
| VCaP | 10,000 - 20,000 | 24-48 |
| PC-3 | 3,000 - 8,000 | 24 |
| C4-2 | 5,000 - 10,000 | 24 |
Note: These are starting recommendations. Optimal seeding density should be determined empirically for your specific experimental conditions to ensure cells are in a logarithmic growth phase during treatment.
Table 2: Example Concentration Ranges for Abiraterone Acetate in Cell Culture
| Cell Line | Concentration Range (µM) | Treatment Duration (hours) |
| LNCaP | 4 - 30 | 24 - 120[4] |
| PC-3 | 10 - 40 | 24 - 120[3] |
Note: As a negative control, 3-keto-5β-Abiraterone should be tested at the same concentration range as the active compounds in your experiment.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density (see Table 1) and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of 3-keto-5β-Abiraterone and other test compounds in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Androgen Receptor (AR) Expression
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: qPCR for PSA Gene Expression (in AR-positive cells like LNCaP)
-
RNA Extraction: Following drug treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers for the PSA gene and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR machine.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of the PSA gene.
Visualizations
Caption: Metabolism of Abiraterone Acetate and activity of its metabolites.
Caption: General experimental workflow for cell culture-based drug treatment.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
addressing challenges in 3-keto-5Beta-Abiraterone quantification
Welcome to the technical support center for the quantification of 3-keto-5β-abiraterone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 3-keto-5β-abiraterone?
Quantifying 3-keto-5β-abiraterone presents several analytical hurdles. Due to its structural similarity to other abiraterone metabolites, chromatographic separation can be challenging, leading to potential co-elution and inaccurate measurements.[1][2] The stability of abiraterone and its metabolites in biological matrices is also a significant concern, with degradation observed at ambient temperatures.[1][2][3] Furthermore, issues such as adsorption to labware (e.g., glass) and carry-over in LC-MS/MS systems can compromise assay performance.[1][2]
Q2: What is the metabolic pathway leading to 3-keto-5β-abiraterone?
Abiraterone is first metabolized by 3β-hydroxysteroid dehydrogenase (3β-HSD) to Δ4-abiraterone (D4A).[4][5] D4A is then irreversibly converted by the enzyme 5β-reductase to 3-keto-5β-abiraterone.[4][5][6][7] This is a parallel pathway to the 5α-reductase-mediated conversion of D4A to 3-keto-5α-abiraterone.[4][5][6]
Q3: Why is it important to accurately quantify 3-keto-5β-abiraterone?
While the 5α-reduced metabolites of D4A have been shown to have androgenic activity, the 5β-reduced metabolites, including 3-keto-5β-abiraterone, are considered inactive.[5][6] Accurate quantification of 3-keto-5β-abiraterone is crucial for understanding the complete metabolic profile of abiraterone and for evaluating the overall balance between active and inactive metabolic pathways, which can have implications for therapeutic efficacy and resistance mechanisms.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 3-keto-5β-abiraterone using LC-MS/MS methods.
Issue 1: Poor Peak Shape or Co-elution with Other Metabolites
-
Possible Cause: Inadequate chromatographic separation from structurally similar isomers like 3-keto-5α-abiraterone.
-
Troubleshooting Steps:
-
Optimize Gradient Elution: Adjust the gradient profile of your mobile phase to improve the resolution between metabolite peaks. A shallower gradient can often enhance separation.[1][2]
-
Column Selection: Employ a high-resolution analytical column, such as a C18 column, and consider a longer column length to increase the separation efficiency.[1][2]
-
Mobile Phase Composition: Experiment with different mobile phase modifiers and pH to improve peak shape and selectivity.
-
Issue 2: Low Analyte Response or Signal Instability
-
Possible Cause 1: Adsorption of the analyte to glass surfaces in vials or tubes.
-
Troubleshooting Steps:
-
Possible Cause 2: Analyte degradation in the biological matrix.
-
Troubleshooting Steps:
-
Process blood samples to plasma as quickly as possible (ideally within 30 minutes).[8]
-
Store plasma samples at -80°C immediately after processing.[8][9]
-
Keep samples on ice or at 4°C during sample preparation.[9] Abiraterone in plasma has shown limited stability at room temperature (stable for about 4 hours).[9]
-
Issue 3: High Background or Carry-over in Blank Injections
-
Possible Cause: Residual analyte from a high-concentration sample adsorbing to components of the LC-MS/MS system.
-
Troubleshooting Steps:
-
Injector Wash: Implement a robust injector wash protocol using a strong organic solvent. Incorporating a third mobile phase into the gradient for a wash step can be effective.[1][2]
-
Divert Valve: Use a divert valve to direct the flow to waste during the initial and final portions of the chromatographic run when the analyte of interest is not eluting.
-
Injection Order: Inject blank samples after high-concentration standards or samples to monitor for carry-over.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting abiraterone and its metabolites from plasma.
-
To a 100 µL aliquot of human plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., abiraterone-d4).[9]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of 3-keto-5β-abiraterone.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 350.4 | [4] |
| Product Ion (m/z) | 156.1 | [4] |
| Internal Standard | Abiraterone-d4 | [4] |
Visualizations
Below are diagrams illustrating key workflows and pathways related to 3-keto-5β-abiraterone analysis.
Caption: A generalized workflow for the quantification of 3-keto-5β-abiraterone using LC-MS/MS.
Caption: The metabolic conversion of abiraterone to its 5α and 5β-reduced metabolites.
Caption: A decision-making workflow for troubleshooting poor chromatographic peak shape.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene polymorphism-related differences in the outcomes of abiraterone for prostate cancer: a systematic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prostatecancertopics.com [prostatecancertopics.com]
- 7. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to overcome solubility issues with 3-keto-5Beta-Abiraterone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 3-keto-5β-abiraterone.
Frequently Asked Questions (FAQs)
Q1: What is 3-keto-5β-abiraterone and why is its solubility a concern?
A1: 3-keto-5β-abiraterone is a metabolite of abiraterone, a drug used in the treatment of prostate cancer.[1] Like many steroidal compounds, it is lipophilic, which often results in poor aqueous solubility. This low solubility can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability in preclinical and clinical studies.
Q2: What is the known solubility of 3-keto-5β-abiraterone?
A2: Quantitative public-domain data on the aqueous solubility of 3-keto-5β-abiraterone is limited. However, qualitative assessments indicate it is a white to off-white solid with slight solubility in several organic solvents.[2][3]
Q3: How does the solubility of 3-keto-5β-abiraterone compare to its parent drug, abiraterone?
A3: While direct comparative data is scarce, both abiraterone and its prodrug, abiraterone acetate, are known to have very poor aqueous solubility.[4][5] Abiraterone's water solubility is reported to be as low as 3.05 µg/mL.[5] Given its steroidal structure, 3-keto-5β-abiraterone is also expected to exhibit low aqueous solubility.
Q4: What are the primary strategies to enhance the solubility of hydrophobic compounds like 3-keto-5β-abiraterone?
A4: Several techniques can be employed to improve the solubility of poorly water-soluble drugs. These include physical modifications such as particle size reduction (micronization and nanosizing), and formulation approaches like the use of co-solvents, cyclodextrins, lipid-based formulations, and amorphous solid dispersions.[6][7] Chemical modifications, such as salt formation, are also a common strategy for ionizable compounds.[6]
Troubleshooting Guide
Issue 1: Difficulty dissolving 3-keto-5β-abiraterone in aqueous buffers for in vitro assays.
Q: My 3-keto-5β-abiraterone is precipitating out of my aqueous cell culture media/buffer. How can I improve its solubility for my experiment?
A: This is a common issue with hydrophobic compounds. Here are a few strategies to troubleshoot this problem:
-
Co-solvents: A widely used initial approach is to first dissolve the compound in a small amount of a water-miscible organic solvent (co-solvent) before adding it to the aqueous buffer.[8][9]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycol (PEG) 400 are common choices.[8][10]
-
Important Consideration: Ensure the final concentration of the co-solvent in your assay is low (typically <1%, often <0.1%) to avoid solvent-induced toxicity or off-target effects. Always run a vehicle control (buffer with the same concentration of co-solvent) in your experiments.
-
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[6] The predicted pKa of 3-keto-5β-abiraterone is approximately 5.32, suggesting it is a weakly basic compound.[2] Therefore, its solubility may increase in acidic conditions.
-
Experimental Step: Attempt to dissolve the compound in buffers with a pH below its pKa. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability).
-
Issue 2: Low and variable oral bioavailability in animal studies due to poor solubility.
Q: I am observing low and inconsistent plasma concentrations of 3-keto-5β-abiraterone after oral administration in my animal model. What formulation strategies can I explore?
A: Poor and variable oral absorption is a classic consequence of low aqueous solubility. Advanced formulation strategies can overcome this limitation:
-
Lipid-Based Formulations: These formulations enhance the solubility and absorption of lipophilic drugs by presenting them in a solubilized state.[11][12] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[13]
-
How it works: The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion or microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[14] This increases the surface area for absorption.
-
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous form can significantly enhance its apparent solubility and dissolution rate.[15][16]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18]
Solubility Data
Quantitative solubility data for 3-keto-5β-abiraterone is not widely available in published literature. The following table summarizes the qualitative solubility information that has been reported.
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [3] |
| Chloroform | Slightly Soluble | [2] |
| Ethyl Acetate | Slightly Soluble | [2] |
| Dichloromethane | Slightly Soluble | [2] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 3-keto-5β-abiraterone.
-
Dissolve the compound in a minimal volume of a suitable co-solvent (e.g., DMSO, ethanol) to create a concentrated stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may aid dissolution.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution with the same co-solvent to create intermediate concentrations if needed.
-
To prepare the final working solution, add a small aliquot of the stock or intermediate solution to your pre-warmed aqueous buffer or cell culture medium. It is crucial to add the compound solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
-
Final Concentration Check:
-
Visually inspect the final solution for any signs of precipitation.
-
The final concentration of the co-solvent should be kept to a minimum (e.g., <0.5% v/v) and be consistent across all experimental and control groups.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for lab-scale preparation to enhance solubility for in vitro or preclinical studies.[21]
-
Molar Ratio Determination:
-
Determine the appropriate molar ratio of 3-keto-5β-abiraterone to the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Common starting ratios are 1:1 or 1:2.
-
-
Kneading Process:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the cyclodextrin to form a paste.
-
Gradually add the weighed 3-keto-5β-abiraterone to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes. The consistency should remain paste-like. Add small amounts of the solvent if the mixture becomes too dry.
-
-
Drying and Purification:
-
The resulting paste is dried under vacuum or in a desiccator to remove the solvent.
-
The dried product can be washed with a small amount of a non-solvent for the complex (but a solvent for the free drug) to remove any uncomplexed 3-keto-5β-abiraterone.
-
The final powder is the inclusion complex, which should be stored in a desiccator. Its improved aqueous solubility can then be confirmed.
-
Visualizations
Caption: Workflow for addressing solubility issues of 3-keto-5β-Abiraterone.
Caption: Relationship between compound properties, challenges, and solutions.
References
- 1. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-keto-5β-Abiraterone CAS#: 1940175-99-4 [m.chemicalbook.com]
- 3. 3-keto-5-Beta-Abiraterone - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. future4200.com [future4200.com]
- 14. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 20. researchgate.net [researchgate.net]
- 21. oatext.com [oatext.com]
minimizing matrix effects in 3-keto-5Beta-Abiraterone bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 3-keto-5β-Abiraterone.
Frequently Asked Questions (FAQs)
Q1: What is 3-keto-5β-Abiraterone and why is it important in Abiraterone bioanalysis?
A1: 3-keto-5β-Abiraterone (5β-Abi) is a metabolite of Abiraterone, a drug used in the treatment of castration-resistant prostate cancer (CRPC). Abiraterone is converted in the body to more potent metabolites, and understanding the metabolic pathways is crucial for assessing the drug's efficacy and potential resistance mechanisms. The Δ4, 3-keto structure of a key Abiraterone metabolite, Δ4-abiraterone (D4A), makes it susceptible to irreversible 5β-reduction to form 3-keto-5β-Abi.[1] Accurate bioanalysis of these metabolites is essential for pharmacokinetic studies and understanding their clinical relevance.
Q2: What are the main challenges in the bioanalysis of 3-keto-5β-Abiraterone?
A2: The primary challenges include:
-
Matrix Effects: Biological samples like plasma and serum contain endogenous components (e.g., phospholipids, proteins) that can interfere with the ionization of 3-keto-5β-Abiraterone and its internal standard in the mass spectrometer, leading to ion suppression or enhancement.[2][3][4] This can significantly impact the accuracy and precision of the analytical method.[2][3]
-
Structural Similarity to Other Metabolites: Abiraterone is metabolized into several structurally similar compounds, including diastereoisomers like 3-keto-5α-Abi.[5] Chromatographic separation of these isomers is critical for accurate quantification.
-
Analyte Stability and Adsorption: Abiraterone and its metabolites can be prone to instability and adsorption to surfaces like glass autosampler vials, leading to poor reproducibility and inaccurate results.[6]
Q3: Which analytical technique is most suitable for the quantification of 3-keto-5β-Abiraterone?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of 3-keto-5β-Abiraterone.[7] This technique offers high sensitivity and selectivity, which are necessary for accurately measuring low concentrations of the analyte in complex biological matrices and for distinguishing it from other structurally related metabolites.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate column chemistry or mobile phase composition.2. Column degradation.3. Sample solvent mismatch with the mobile phase. | 1. Optimize the mobile phase composition (e.g., adjust the percentage of organic solvent, change the pH with additives like formic acid). Consider a different C18 column from another vendor.2. Replace the analytical column.3. Ensure the final sample reconstitution solvent is similar in composition to the initial mobile phase. |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent sample preparation (e.g., pipetting errors, variable extraction times).2. Adsorption of the analyte to sample vials.[6]3. Matrix effects causing ion suppression or enhancement.[3] | 1. Standardize all sample preparation steps. Use an automated liquid handler if available.2. Use polypropylene autosampler vials instead of glass to prevent adsorption.[6]3. Improve the sample cleanup method (see below). Use a stable isotope-labeled internal standard like d4-Abiraterone to compensate for variability.[5][6] |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix.2. Analyte degradation during sample processing. | 1. Optimize the liquid-liquid extraction (LLE) solvent. Methyl tert-butyl ether (MTBE) is commonly used.[1][8] Ensure proper pH adjustment of the sample to keep the analyte in a neutral state for efficient extraction into the organic solvent.[7]2. Keep samples on ice or at a controlled low temperature during processing. Minimize the time between sample collection and analysis. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-elution of matrix components (e.g., phospholipids) with the analyte.[3]2. Insufficient sample cleanup. | 1. Optimize the chromatographic gradient to achieve better separation between the analyte and interfering matrix components.[4]2. Implement a more rigorous sample preparation technique like solid-phase extraction (SPE) or a more selective LLE.[4][7] |
| Inability to Separate Diastereoisomers (e.g., 3-keto-5β-Abi from 3-keto-5α-Abi) | Chromatographic conditions are not optimized for isomer separation. | A Zorbax Eclipse Plus C18 column (150 mm × 2.1 mm, 3.5 µm) with an isocratic mobile phase of 35% water and 65% methanol:acetonitrile (60:40), both containing 0.1% formic acid, has been shown to successfully separate these diastereoisomers.[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 3-keto-5β-Abiraterone from Human Serum
This protocol is adapted from methodologies described for the analysis of Abiraterone and its metabolites.[5][8]
Materials:
-
Human serum samples
-
3-keto-5β-Abiraterone standard
-
d4-Abiraterone (internal standard)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Polypropylene tubes (15 mL) and autosampler vials
Procedure:
-
Sample Aliquoting: Pipette 100 µL of human serum (calibrator, quality control, or unknown sample) into a 15 mL polypropylene tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 1.25 µg/mL d4-Abiraterone in methanol:water) to each tube.
-
Vortexing: Vortex the samples for 30 seconds to ensure homogeneity.
-
Extraction: Add 2 mL of MTBE to each tube.
-
Vortexing for Extraction: Vortex vigorously for 1 minute to facilitate the extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean polypropylene tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of 50% methanol in water.
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to a polypropylene autosampler vial for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Conditions for 3-keto-5β-Abiraterone Analysis
This protocol is based on a validated method for separating Abiraterone and its seven metabolites.[5]
Instrumentation:
-
UPLC System (e.g., Shimadzu Nexera or equivalent)
-
Tandem Mass Spectrometer (e.g., AB Sciex Qtrap 5500 or equivalent) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 150 mm × 2.1 mm, 3.5 µm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol:Acetonitrile (60:40)
-
Elution: Isocratic
-
Composition: 35% Mobile Phase A, 65% Mobile Phase B
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Run Time: 13 minutes
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Ion Spray Voltage: 2500 V
-
Nebulizer Temperature: 500°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) |
| 3-keto-5β-Abiraterone | 350.4 | 156.1 |
| Abiraterone-d4 (IS) | 354.4 | 160.1 |
| Table based on published data.[5] |
Quantitative Data Summary
Method Performance for Abiraterone Bioanalysis
| Parameter | Value | Reference |
| Analyte Recovery | ||
| Abiraterone | 76% (CV 1%) | [6] |
| d4-Abiraterone (IS) | 72% (CV 1%) | [6] |
| Precision (CV%) | < 13.4% | [6] |
| Accuracy | 95-102% | [6] |
| This table summarizes general performance data for Abiraterone bioanalysis, which is indicative of expected performance for its metabolites. |
Visual Diagrams
Caption: Metabolic conversion of Abiraterone to 3-keto-5β-Abiraterone.
Caption: Workflow for Liquid-Liquid Extraction of 3-keto-5β-Abiraterone.
Caption: Decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. prostatecancertopics.com [prostatecancertopics.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. longdom.org [longdom.org]
- 5. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Animal Dosing Protocols for 3-keto-5β-Abiraterone Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-keto-5β-Abiraterone. The information is designed to address specific issues that may be encountered during in vivo animal studies.
Frequently Asked Questions (FAQs)
What is 3-keto-5β-Abiraterone and why is it studied?
3-keto-5β-Abiraterone is a metabolite of the prostate cancer drug Abiraterone Acetate. Abiraterone Acetate is a prodrug that is converted in the body to Abiraterone, a potent inhibitor of the enzyme CYP17A1, which is crucial for androgen biosynthesis.[1][2] Abiraterone is further metabolized to Δ4-abiraterone (D4A), which can then be converted by 5α-reductase to the active androgen receptor agonist 3-keto-5α-abiraterone, or by 5β-reductase to the inactive metabolite 3-keto-5β-Abiraterone.[3][4] The 5β-reduction alters the steroid's planar structure, rendering it inactive and promoting its clearance from the body.[3] Studying 3-keto-5β-Abiraterone is important for understanding the overall metabolic fate of Abiraterone, identifying factors that influence the balance between active and inactive metabolites, and assessing its potential as a biomarker.
What is a recommended starting dose for 3-keto-5β-Abiraterone in mice?
Currently, there are no established, published dosing protocols specifically for 3-keto-5β-Abiraterone in animal models. However, a starting point can be extrapolated from studies on its precursor, Abiraterone Acetate. A common dose for Abiraterone Acetate in mice is 180 mg/kg administered via oral gavage.[5] Given that 3-keto-5β-Abiraterone is an inactive metabolite, a similar or potentially higher dose may be required to achieve detectable plasma concentrations for pharmacokinetic studies. It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific research question and animal model.
How should 3-keto-5β-Abiraterone be formulated for oral gavage?
Like its parent compounds, 3-keto-5β-Abiraterone is a lipophilic molecule with poor water solubility. Proper formulation is critical for achieving adequate oral bioavailability. Several vehicle options can be considered:
-
Oil-based vehicles: Peanut oil, sesame oil, or corn oil are commonly used for lipophilic compounds. A study involving Abiraterone Acetate in mice used a vehicle of 95% peanut oil and 5% benzyl benzoate.[6]
-
Aqueous suspensions: While less ideal for highly lipophilic compounds, suspensions in aqueous vehicles containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80 can be used.
-
Nanoformulations: Advanced formulations like nanocrystals or nano-amorphous preparations can significantly improve the solubility and bioavailability of poorly soluble drugs like Abiraterone Acetate and could be applicable to its metabolites.[7][8]
It is recommended to start with a simple oil-based formulation and assess the resulting plasma concentrations. If bioavailability is insufficient, more complex formulations can be explored.
What are the key pharmacokinetic parameters to measure for 3-keto-5β-Abiraterone?
When conducting pharmacokinetic studies, the following parameters are essential to characterize the disposition of 3-keto-5β-Abiraterone:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
These parameters will provide a comprehensive understanding of how the animal model absorbs, distributes, metabolizes, and excretes 3-keto-5β-Abiraterone.
Troubleshooting Guides
This section addresses common issues that may arise during animal dosing studies with 3-keto-5β-Abiraterone and its precursors.
Issue 1: High Inter-Animal Variability in Plasma Concentrations
Possible Causes:
-
Improper Gavage Technique: Inconsistent delivery of the full dose can lead to significant variations.
-
Formulation Instability: If the compound is not uniformly suspended in the vehicle, different animals may receive different effective doses.
-
Biological Variability: Natural variations in metabolism, gut microbiome, and gastrointestinal transit time among animals can influence drug absorption.[9]
-
Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of lipophilic drugs.[10]
Solutions:
-
Standardize Gavage Technique: Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and ensure accurate dosing.[11]
-
Optimize Formulation: Ensure the formulation is homogenous and stable throughout the dosing period. Vortex the suspension before drawing each dose.
-
Control for Biological Variables: Use animals of the same age, sex, and strain. Consider co-housing animals to normalize their gut microbiota.
-
Standardize Fasting: Implement a consistent fasting period before dosing to minimize food-related variability. For Abiraterone Acetate, administration on an empty stomach is recommended in clinical settings.[12]
Issue 2: Low or Undetectable Plasma Concentrations of 3-keto-5β-Abiraterone
Possible Causes:
-
Poor Oral Bioavailability: The compound may have very low solubility and/or permeability.
-
Rapid Metabolism and Clearance: As an inactive metabolite, 3-keto-5β-Abiraterone may be rapidly cleared from the body.
-
Insufficient Dose: The administered dose may be too low to achieve detectable plasma levels.
-
Analytical Method Sensitivity: The LC-MS/MS method may not be sensitive enough to detect the low concentrations present.
Solutions:
-
Improve Formulation: Explore different vehicle systems or advanced formulations (e.g., nanocrystals) to enhance solubility and absorption.[7][8]
-
Increase Dose: Conduct a dose-escalation study to determine if higher doses result in detectable concentrations.
-
Optimize Analytical Method: Enhance the sensitivity of the LC-MS/MS method by optimizing extraction procedures, chromatographic separation, and mass spectrometer parameters.[13][14][15]
-
Consider a Different Route of Administration: For initial pharmacokinetic characterization, intravenous (IV) administration can bypass absorption issues and provide a baseline for bioavailability calculations.
Issue 3: Inconsistent or Unexpected Metabolite Profiles
Possible Causes:
-
Contamination: Contamination of samples during collection, processing, or analysis can lead to extraneous peaks.
-
Gut Microbiome Influence: The gut microbiota can significantly impact steroid metabolism and may vary between animals.[3]
-
Unexpected Metabolic Pathways: The animal model may have different metabolic pathways compared to humans.
-
Co-administered Substances: Other compounds administered to the animals could interfere with the metabolism of 3-keto-5β-Abiraterone.
Solutions:
-
Strict Sample Handling Protocols: Implement rigorous procedures to prevent contamination at all stages.
-
Characterize Gut Microbiome: If significant variability persists, consider analyzing the gut microbiome of the animals to identify potential correlations.
-
Metabolite Identification Studies: Conduct in vitro studies with liver microsomes from the animal model to confirm metabolic pathways.[3]
-
Review Co-administered Compounds: Carefully assess any other drugs or substances the animals are receiving for potential drug-drug interactions.
Data Presentation
Table 1: Example Dosing Parameters for Abiraterone Acetate in Rodents
| Parameter | Mouse | Rat |
| Dose | 180 mg/kg[5] | 50 mg/kg[16], 100 mg/kg[7] |
| Route | Oral Gavage[5] | Oral Gavage[7][16] |
| Vehicle | 95% peanut oil, 5% benzyl benzoate[6] | Not specified |
| Frequency | Single dose[5] | Once daily[16] |
Note: This table provides examples from published studies on Abiraterone Acetate and should be used as a reference for designing studies with 3-keto-5β-Abiraterone. Dose and vehicle optimization are critical for the specific metabolite.
Experimental Protocols
Protocol 1: Preparation of 3-keto-5β-Abiraterone Formulation for Oral Gavage
Materials:
-
3-keto-5β-Abiraterone powder
-
Vehicle (e.g., sterile peanut oil)
-
Benzyl benzoate (optional, as a co-solvent)
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate the required amount of 3-keto-5β-Abiraterone and vehicle based on the desired concentration and total volume needed.
-
Weigh the 3-keto-5β-Abiraterone powder accurately and transfer it to the sterile glass vial.
-
If using a co-solvent like benzyl benzoate, add it to the powder and mix to form a paste.
-
Gradually add the primary vehicle (e.g., peanut oil) to the vial while stirring continuously with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is formed. Gentle warming may be required to aid dissolution, but the stability of the compound at elevated temperatures should be confirmed.
-
Store the formulation in a tightly sealed, light-protected container at the appropriate temperature.
-
Before each use, vortex the suspension thoroughly to ensure uniformity.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared 3-keto-5β-Abiraterone formulation
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, curved with a ball tip for an adult mouse)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Draw the calculated volume of the thoroughly mixed formulation into the syringe.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as per the experimental protocol.[11]
Mandatory Visualizations
References
- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prostatecancertopics.com [prostatecancertopics.com]
- 3. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Does the Addition of Abiraterone to Castration Affect the Reduction in Bone Mineral Density? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Abiraterone Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. drugs.com [drugs.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. researchgate.net [researchgate.net]
- 15. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 16. apexbt.com [apexbt.com]
how to enhance the stability of 3-keto-5Beta-Abiraterone in solution
Welcome to the technical support center for 3-keto-5β-Abiraterone. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to enhance the stability of 3-keto-5β-Abiraterone in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 3-keto-5β-Abiraterone in solution?
Based on studies of its parent compound, abiraterone acetate, 3-keto-5β-Abiraterone is likely most susceptible to degradation under acidic and alkaline (basic) conditions.[1][2][3] Other factors to consider include the choice of solvent, exposure to light (photolytic degradation), high temperatures (thermal degradation), and oxidizing agents.[1][2][3]
Q2: What are the recommended storage conditions for a stock solution of 3-keto-5β-Abiraterone?
To maximize stability, stock solutions should be prepared in a non-reactive, anhydrous solvent such as DMSO or ethanol. It is recommended to store these solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. For aqueous buffers, prepare fresh solutions for each experiment or perform a stability study to determine acceptable storage times under specific pH and temperature conditions.
Q3: My HPLC/LC-MS analysis shows a new peak appearing over time. What could this be?
The appearance of a new peak is likely indicative of degradation. Given the structure of the molecule and data from related compounds, this could be a result of hydrolysis, particularly if the solution is unbuffered or has a non-neutral pH.[2][4] To confirm, a forced degradation study is recommended.
Q4: How can I prevent degradation during my experiments?
Maintain the pH of aqueous solutions as close to neutral (pH 7.0-7.4) as possible using a suitable buffer system. Protect the solution from direct light by using amber-colored containers or wrapping them in aluminum foil. Avoid high temperatures unless required by the experimental protocol. Whenever possible, work with freshly prepared solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling of 3-keto-5β-Abiraterone in solution.
Problem: Significant loss of parent compound concentration in my aqueous solution after 24 hours at room temperature.
-
Possible Cause 1: pH-mediated Hydrolysis. The compound is likely unstable in acidic or alkaline conditions. Unbuffered water can have a fluctuating pH.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Buffer the solution to a neutral pH (e.g., using a phosphate buffer).
-
Repeat the experiment at controlled pH and compare the stability.
-
If the experiment allows, store the solution at a lower temperature (e.g., 4°C) and minimize the storage duration.
-
-
Possible Cause 2: Photodegradation. Exposure to ambient or UV light can cause degradation over time.
-
Troubleshooting Steps:
-
Repeat the experiment using amber-colored vials or by wrapping the container in aluminum foil.
-
Compare the results with a sample exposed to light to confirm photosensitivity.
-
Problem: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent Solution Preparation or Storage. Minor variations in pH, exposure to light, or temperature between replicates can lead to different degradation rates.
-
Troubleshooting Steps:
-
Use a standardized protocol for solution preparation, ensuring the solvent is of high purity and the pH is controlled.
-
Prepare a single, larger batch of the solution and aliquot it for all replicates to ensure uniformity.
-
Ensure all replicates are stored under identical conditions (temperature, light exposure).
-
Below is a logical workflow for troubleshooting stability issues.
References
reducing off-target effects in 3-keto-5Beta-Abiraterone experiments
Technical Support Center: 3-keto-5β-Abiraterone Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-keto-5β-Abiraterone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 3-keto-5β-Abiraterone and how is it related to Abiraterone?
Abiraterone is a potent and irreversible inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is critical for androgen biosynthesis.[1][2] It is administered as the prodrug Abiraterone acetate, which is rapidly converted to the active form, Abiraterone.[1][2][3] In the body, Abiraterone is further metabolized into several compounds. One key metabolite is Δ4-abiraterone (D4A), which itself has potent anti-tumor activity.[4] D4A can then be irreversibly converted by the enzyme 5β-reductase into 3-keto-5β-Abiraterone (also referred to as 5β-Abi).[5][6] Unlike 5α-reduced metabolites that can sometimes promote tumor growth, 5β-reduction is thought to render these compounds inactive and promote their clearance.[6]
Abiraterone Metabolism Pathway
The diagram below illustrates the metabolic conversion of Abiraterone acetate to its downstream metabolites, including 3-keto-5β-Abiraterone.
Caption: Metabolic pathway of Abiraterone Acetate.
Q2: What are the primary on-target and potential off-target effects to consider?
-
On-Target Effect: The primary on-target effect of Abiraterone and its active metabolites is the inhibition of CYP17A1, leading to a reduction in androgen synthesis.[1][2][7] This is the therapeutic goal in treating castration-resistant prostate cancer (CRPC).[4][8]
-
Potential Off-Target Effects:
-
Inhibition of other CYP enzymes: Abiraterone is known to inhibit other cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, which are involved in the metabolism of many other drugs.[3][9] While 3-keto-5β-Abiraterone is considered less active, its potential to interact with other CYPs should not be dismissed without experimental validation.
-
Mineralocorticoid Excess: Inhibition of CYP17A1 can lead to a buildup of upstream steroid precursors, which can be shunted into the mineralocorticoid pathway, causing hypertension, hypokalemia, and fluid retention.[7][10] This is why Abiraterone is co-administered with a corticosteroid like prednisone.[7][11][12]
-
Androgen Receptor (AR) Agonism/Antagonism: While D4A is a known AR antagonist, its 5α-reduced metabolite, 3-keto-5α-Abiraterone, has been shown to be an AR agonist, potentially promoting tumor growth.[4][5] The 5β-reduced form, 3-keto-5β-Abiraterone, is generally considered inactive in this regard due to its structural change.[6] However, this should be confirmed in your specific experimental system.
-
On-Target vs. Potential Off-Target Pathways
This diagram shows the intended therapeutic pathway versus potential off-target effects.
Caption: On-target vs. potential off-target pathways.
Troubleshooting Guide
Problem 1: I'm observing unexpected cytotoxicity in my cell line.
-
Question: Could this be an off-target effect?
-
Answer: Yes. While 3-keto-5β-Abiraterone is considered less biologically active, cytotoxicity could arise from several factors.
Troubleshooting Workflow for Unexpected Cytotoxicity
Follow this workflow to diagnose the source of unexpected cell death in your experiments.
Caption: Workflow for troubleshooting cytotoxicity.
Recommended Actions & Protocols:
-
Verify Compound Integrity:
-
Protocol: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and purity of your 3-keto-5β-Abiraterone sample. Contamination with more potent precursors like D4A could be a cause.
-
-
Establish a Dose-Response Relationship:
-
Protocol: Perform a cell viability assay (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo) with a broad range of concentrations. This will determine the IC50 (half-maximal inhibitory concentration) and help you select appropriate concentrations for future experiments.
-
-
Use Appropriate Controls:
-
Always include a vehicle control (e.g., DMSO).
-
Test alongside precursor compounds like Abiraterone and D4A to compare relative potencies.
-
Use a positive control for cytotoxicity (e.g., staurosporine) to ensure your assay is working correctly.
-
Problem 2: My results are inconsistent or not reproducible.
-
Question: What are common sources of variability in these experiments?
-
Answer: In vitro pharmacological studies can be sensitive to a variety of factors.[13]
Table 1: Common Sources of Experimental Variability and Solutions
| Potential Issue | Recommended Solution | Rationale |
| Cell Line Health | Regularly test for mycoplasma contamination.[13] Ensure cells are in the logarithmic growth phase and at a consistent passage number. | Mycoplasma can alter cellular metabolism and drug response.[13] Cell characteristics can change at high passage numbers. |
| Compound Stability | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | The stability of steroid-like compounds in solution can be limited. Degradation can lead to loss of potency or generation of active byproducts. |
| Assay Conditions | Standardize cell seeding density, treatment duration, and solvent concentrations.[14] Automate liquid handling where possible. | Minor variations in these parameters can significantly impact the measured drug response.[14] |
| Biological Replicates | Perform at least three independent biological replicates for each experiment. | This helps to ensure that your results are not due to random chance or a single experimental artifact.[14][15] |
Key Experimental Protocols
Protocol 1: In Vitro Steroidogenesis Assay using LC-MS/MS
This protocol is designed to measure the direct inhibitory effect of 3-keto-5β-Abiraterone on CYP17A1 activity by quantifying steroid hormone levels.
-
Cell Culture:
-
Culture a human adrenal cell line (e.g., NCI-H295R) or a prostate cancer cell line known to express CYP17A1 (e.g., LNCaP) in the appropriate medium.
-
-
Treatment:
-
Seed cells in 12-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a known concentration of a precursor steroid (e.g., progesterone or pregnenolone).
-
Add 3-keto-5β-Abiraterone at various concentrations (e.g., 0.1 nM to 10 µM). Include Abiraterone as a positive control for inhibition and a vehicle control.
-
Incubate for a defined period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Perform a liquid-liquid or solid-phase extraction to isolate the steroids.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percent inhibition of steroid conversion at each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Table 2: Example Data from a Steroidogenesis Assay
| Compound | Target | IC50 (nM) |
| Abiraterone | CYP17A1 (17,20-lyase) | 2.5 |
| D4A | CYP17A1 (17,20-lyase) | 1.8 |
| 3-keto-5β-Abiraterone | CYP17A1 (17,20-lyase) | >10,000 (Hypothetical) |
| 3-keto-5α-Abiraterone | CYP17A1 (17,20-lyase) | >1,000 |
Note: Data for Abiraterone and D4A are representative. The value for 3-keto-5β-Abiraterone is hypothetical, reflecting its expected lower activity based on existing literature.[5][6]
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. prostatecancertopics.com [prostatecancertopics.com]
- 5. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. highstreetpharma.su [highstreetpharma.su]
- 10. researchgate.net [researchgate.net]
- 11. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 12. Corticosteroid - Wikipedia [en.wikipedia.org]
- 13. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. selectscience.net [selectscience.net]
- 18. Testosterone Levels Test: MedlinePlus Medical Test [medlineplus.gov]
protocol refinement for reproducible 3-keto-5Beta-Abiraterone results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results for experiments involving 3-keto-5β-Abiraterone.
Frequently Asked Questions (FAQs)
Q1: What is 3-keto-5β-Abiraterone and why is it important?
A1: 3-keto-5β-Abiraterone is a metabolite of the prostate cancer drug Abiraterone. It is formed from the precursor Δ⁴-Abiraterone (D4A) through an irreversible 5β-reduction.[1][2] Unlike its counterpart, 3-keto-5α-Abiraterone, which can act as an androgen receptor agonist and potentially promote tumor growth, 5β-reduced steroids are generally considered biologically inactive and are targeted for clearance from the body.[2] Therefore, understanding the formation and characteristics of 3-keto-5β-Abiraterone is crucial for evaluating the complete metabolic profile and efficacy of Abiraterone treatment.
Q2: What is the metabolic pathway leading to 3-keto-5β-Abiraterone?
A2: The metabolic pathway begins with Abiraterone, which is converted to Δ⁴-Abiraterone (D4A). D4A, which has a double bond between carbons 4 and 5, is then a substrate for either 5α-reductase or 5β-reductase (AKR1D1). The action of 5β-reductase leads to the formation of 3-keto-5β-Abiraterone, where the A and B rings of the steroid core are in a cis-configuration.[2][3]
Q3: How can I distinguish between 3-keto-5β-Abiraterone and its 5α isomer?
A3: The primary methods for distinguishing between these two stereoisomers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the different spatial arrangement of the A/B ring junction (cis for 5β, trans for 5α), the two isomers will have different retention times on a suitable HPLC column and distinct chemical shifts in their NMR spectra.[4][5][6]
Q4: What are the main challenges in working with 3-keto-5β-Abiraterone?
A4: The main challenges include:
-
Stereoselective Synthesis: Achieving a high yield of the 5β isomer without significant contamination from the 5α isomer.
-
Purification: Separating the 5β isomer from the 5α isomer and the unreacted starting material, which can be difficult due to their similar structures.
-
Characterization: Unambiguously confirming the stereochemistry at the C5 position.
Troubleshooting Guide
Synthesis
Q: My synthesis of 3-keto-5β-Abiraterone from Δ⁴-Abiraterone resulted in a low yield. What are the possible causes?
A: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the disappearance of the starting material.
-
Catalyst Inactivity: If using catalytic hydrogenation, the palladium catalyst may be old or poisoned. Use fresh, high-quality catalyst.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may need optimization.
-
Product Degradation: Although generally stable, prolonged exposure to harsh conditions could lead to degradation.
-
Work-up Issues: Product may be lost during the extraction and purification steps. Ensure efficient extraction and minimize transfers.[7]
Q: My reaction produced a mixture of 5α and 5β isomers. How can I improve the selectivity for the 5β isomer?
A: The ratio of 5α to 5β isomers is highly dependent on the reaction conditions for the reduction of the Δ⁴ double bond.[1][2]
-
Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are commonly used for this transformation.[8]
-
Solvent and Additives: The choice of solvent and the presence of additives can influence the stereochemical outcome. Some studies have shown that ionic liquids can improve 5β-selectivity in the hydrogenation of steroidal 4-ene-3-ketones.[1][2]
-
pH of the Medium: The pH can also affect the selectivity of the reduction.[1]
Purification
Q: I am struggling to separate the 5α and 5β isomers of 3-keto-Abiraterone using standard column chromatography.
A: Baseline separation of these isomers often requires more advanced techniques than standard silica gel chromatography.
-
High-Performance Liquid Chromatography (HPLC): This is the recommended method.
-
Column: A C18 or a biphenyl column can provide the necessary selectivity. Biphenyl columns, in particular, offer unique selectivity for aromatic and moderately polar analytes and can be effective in separating structural isomers.[9][10]
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. Optimization of the gradient is crucial for achieving good separation.[9][10][11]
-
-
Supercritical Fluid Chromatography (SFC): This technique can also be a powerful tool for separating steroid isomers.
Characterization
Q: I have isolated a product that I believe is 3-keto-5β-Abiraterone. How can I definitively confirm its structure and stereochemistry?
A: A combination of analytical techniques is necessary for unambiguous structure confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful technique for determining the stereochemistry. The key is to analyze the chemical shifts and coupling constants of the protons in the A and B rings. The cis-fusion of the A/B rings in the 5β isomer results in a significantly different spectral pattern compared to the trans-fusion in the 5α isomer.[5][12][13] 2D NMR techniques like COSY and NOESY can further help in assigning the protons and confirming the spatial relationships.
-
Comparison to Reference Spectra: If available, comparing the obtained spectra with those of a certified reference standard is the gold standard for confirmation.
Experimental Protocols
Protocol 1: Synthesis of 3-keto-5β-Abiraterone via Catalytic Hydrogenation
This protocol is a hypothetical procedure based on established methods for the 5β-reduction of steroidal Δ⁴-3-ketones.[1][2]
Materials:
-
Δ⁴-Abiraterone (starting material)
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (reagent grade)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Procedure:
-
In a flask suitable for hydrogenation, dissolve Δ⁴-Abiraterone in ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by HPLC to separate the 5β and 5α isomers.
Protocol 2: HPLC Purification of 3-keto-5β-Abiraterone
This protocol provides a starting point for the purification of 3-keto-5β-Abiraterone.[9][10][14]
Instrumentation and Materials:
-
Preparative HPLC system
-
C18 or Biphenyl HPLC column
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Crude 3-keto-Abiraterone mixture
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase mixture.
-
Equilibrate the HPLC column with a starting mixture of Mobile Phase A and B (e.g., 50:50).
-
Inject the sample onto the column.
-
Run a linear gradient, increasing the percentage of Mobile Phase B over time (e.g., from 50% to 100% B over 30 minutes).
-
Monitor the elution of compounds using a UV detector.
-
Collect fractions corresponding to the different peaks.
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify the fractions containing the pure 3-keto-5β-Abiraterone.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 3: Characterization of 3-keto-5β-Abiraterone
Procedure:
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, and NOESY spectra.
-
Analyze the spectra to confirm the structure and assign the stereochemistry at C5, paying close attention to the signals of the angular methyl groups and the protons in the A-ring.[5][6]
-
Quantitative Data Summary
| Parameter | Synthesis | Purification |
| Method | Catalytic Hydrogenation | Preparative HPLC |
| Starting Material | Δ⁴-Abiraterone | Crude synthesis mixture |
| Typical Yield | 70-90% (total isomers) | >90% recovery from injected sample |
| 5β:5α Ratio | Variable (dependent on conditions) | >99% purity of isolated isomer |
| Key Equipment | Hydrogenator, Stirrer | Preparative HPLC system |
| Time | 4-24 hours | 1-4 hours per run |
Visualizations
Caption: Metabolic conversion of Abiraterone.
Caption: Experimental workflow for 3-keto-5β-Abiraterone.
Caption: Troubleshooting decision tree.
References
- 1. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Steroids and NMR [ouci.dntb.gov.ua]
- 5. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 1,2-Hydrogenation and Transhydrogenation Catalyzed by 3-Ketosteroid Δ1-Dehydrogenase from Sterolibacterium denitrificans—Kinetics, Isotope Labelling and QM:MM Modelling Studies [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
Validation & Comparative
3-keto-5β-Abiraterone vs. Δ-4-Abiraterone: A Comparative Analysis of Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key metabolites of the prostate cancer drug abiraterone: 3-keto-5β-abiraterone and Δ-4-abiraterone (D4A). Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of castration-resistant prostate cancer (CRPC). Its efficacy is influenced by its complex metabolism into various active and inactive compounds. Understanding the distinct activities of these metabolites is crucial for optimizing therapeutic strategies and developing next-generation androgen receptor (AR) pathway inhibitors.
Executive Summary
Δ-4-abiraterone (D4A) is a potent, multi-targeting anti-cancer agent, exhibiting greater therapeutic activity than the parent drug, abiraterone. D4A effectively inhibits key steroidogenic enzymes required for androgen synthesis and acts as a robust antagonist of the androgen receptor. In stark contrast, 3-keto-5β-abiraterone is considered an inactive metabolite. The 5β-reduction of the steroid backbone introduces a significant conformational change, disrupting its ability to interact with both steroidogenic enzymes and the androgen receptor, leading to its inactivation and subsequent clearance from the body.
Data Presentation: Quantitative and Qualitative Activity Comparison
The following table summarizes the known activities of 3-keto-5β-abiraterone and Δ-4-abiraterone based on available experimental data.
| Target/Activity | Δ-4-Abiraterone (D4A) | 3-keto-5β-Abiraterone | Reference |
| Enzyme Inhibition | |||
| CYP17A1 (17α-hydroxylase/17,20-lyase) | Potent Inhibitor | Inactive | [1] |
| 3β-hydroxysteroid dehydrogenase (3βHSD) | Potent Inhibitor | Inactive | [1] |
| Steroid 5α-reductase (SRD5A) | Potent Inhibitor | Inactive | [1] |
| Androgen Receptor (AR) Activity | |||
| AR Binding | Potent Antagonist | No significant binding | [1] |
| Androgen-Responsive Gene Expression | Potent Repressor | No effect | [2] |
| In Vivo Anti-Tumor Activity | |||
| Prostate Cancer Xenograft Growth | Potent Inhibitor | No significant effect | [2] |
Signaling Pathways and Metabolism
The metabolic conversion of abiraterone and the subsequent actions of its metabolites are critical determinants of its overall anti-tumor efficacy. The following diagrams illustrate the key metabolic pathways and the differential impact of Δ-4-abiraterone and 3-keto-5β-abiraterone on the androgen signaling pathway.
References
Comparative Analysis of Analytical Methods for 3-keto-5β-Abiraterone Determination
A detailed guide for researchers and drug development professionals on the quantitative analysis of 3-keto-5β-abiraterone, a significant metabolite of the prostate cancer drug abiraterone. This document provides a comparative overview of the prevalent analytical methodologies, focusing on their performance, experimental protocols, and underlying principles. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which has emerged as the gold standard for its high sensitivity and specificity in complex biological matrices.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of a validated LC-MS/MS method for the simultaneous determination of abiraterone and its metabolites, including 3-keto-5β-abiraterone, in human serum. This data is crucial for researchers to select the most appropriate method based on their specific requirements for sensitivity, accuracy, and precision.
| Parameter | Method Performance |
| Analytical Method | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) |
| Matrix | Human Serum / Plasma |
| Linearity Range | 0.1 - 20 ng/mL |
| Accuracy | 87 - 106%[1] |
| Precision (CV) | < 10.7%[1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] |
| Internal Standard | Abiraterone-d4 |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results. Below are the key steps involved in a typical LC-MS/MS workflow for the analysis of 3-keto-5β-abiraterone.
Sample Preparation: Liquid-Liquid Extraction
A robust sample preparation is critical for removing interferences from the biological matrix and ensuring accurate quantification.
-
Aliquot Sample : Take 100 µL of the serum sample.
-
Add Internal Standard : Spike the sample with 20 µL of a 1.25 µg/mL working solution of the internal standard (abiraterone-d4).
-
Vortex : Mix the sample for 30 seconds.
-
Extraction : Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifugation : Centrifuge the sample at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Evaporation : Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 300 µL of 50% methanol.
Chromatographic Conditions
The separation of 3-keto-5β-abiraterone from other metabolites and endogenous components is achieved using Ultra-High-Performance Liquid Chromatography (UPLC).
-
Column : Zorbax Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm)[3]
-
Mobile Phase : Isocratic elution with 35% Mobile Phase A (0.1% formic acid in water) and 65% Mobile Phase B (0.1% formic acid in methanol:acetonitrile, 60:40)[3]
-
Flow Rate : 0.2 mL/min[3]
-
Column Temperature : 40 °C[3]
-
Injection Volume : 10 µL[3]
-
Run Time : 13 minutes[3]
Mass Spectrometry Conditions
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI).
-
Ionization Mode : Electrospray Ionization (ESI), Positive[3]
-
Detection Mode : Multiple Reaction Monitoring (MRM)[3]
-
Mass Transitions :
-
Ion Spray Voltage : 2500 V[3]
-
Nebulizer Temperature : 500 °C[3]
Visualizing the Workflow and Method Validation
To further clarify the experimental process and the logical steps in method validation, the following diagrams are provided.
Figure 1: General workflow of the LC-MS/MS analytical method.
Figure 2: Core parameters for bioanalytical method validation.
Signaling Pathway of Abiraterone Metabolism
Understanding the metabolic pathway of abiraterone is crucial for interpreting analytical results. Abiraterone acetate is a prodrug that is rapidly converted to abiraterone. Abiraterone then undergoes further metabolism to various active and inactive metabolites, including 3-keto-5β-abiraterone.
Figure 3: Metabolic pathway of abiraterone to 3-keto-5β-abiraterone.
References
- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quick UPLC-MS/MS method for therapeutic drug monitoring of abiraterone and delta(4)-abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
The Prognostic Potential of 3-keto-5β-Abiraterone: An Unexplored Biomarker in Prostate Cancer
For researchers, scientists, and drug development professionals, the quest for precise prognostic biomarkers to guide cancer therapy is paramount. In the landscape of metastatic castration-resistant prostate cancer (mCRPC), abiraterone acetate has been a cornerstone of treatment. While the drug's primary mechanism and its major active metabolites have been extensively studied, the clinical significance of all its metabolic byproducts remains an area of active investigation. This guide provides a comparative analysis of 3-keto-5β-abiraterone, a metabolite of abiraterone, and evaluates its potential as a prognostic biomarker based on available scientific evidence.
Abiraterone acetate, a prodrug, is rapidly converted to its active form, abiraterone, which potently inhibits CYP17A1, an enzyme crucial for androgen synthesis.[1] This blockade of androgen production is the primary mechanism by which abiraterone combats prostate cancer. However, the metabolism of abiraterone itself is complex, leading to a series of downstream metabolites, including Δ4-abiraterone (D4A), which is further converted into various 5α- and 5β-reduced forms.[2][3]
While the 5α-reduced metabolite, 3-keto-5α-abiraterone, has been shown to possess androgenic activity and may contribute to treatment resistance[4][5], the 5β-reduced metabolites, including 3-keto-5β-abiraterone, are considered inactive.[1] This fundamental difference in biological activity has significant implications for their potential as prognostic biomarkers.
Comparative Analysis of Prognostic Performance
Currently, there is a notable absence of published clinical studies that have specifically validated 3-keto-5β-abiraterone as a prognostic biomarker for clinical outcomes in patients with prostate cancer treated with abiraterone. Research has predominantly focused on the prognostic value of the parent drug, abiraterone, and its active metabolite, D4A.
One study investigating the exposure-response relationship of abiraterone and its metabolites in "real-world" patients with mCRPC found that higher trough concentrations of abiraterone were associated with a better prognosis.[2] However, the same study did not find a significant relationship between D4A trough concentrations and treatment efficacy.[2] This suggests that while the concentration of the parent drug is important, the prognostic utility of its individual metabolites is not yet clearly established.
The following table summarizes the current state of evidence for 3-keto-5β-abiraterone in comparison to established and other proposed biomarkers.
| Biomarker | Prognostic Value in Abiraterone-Treated mCRPC | Supporting Clinical Data |
| Prostate-Specific Antigen (PSA) | Well-established prognostic marker for treatment response and progression. | Numerous clinical trials and real-world studies. |
| Abiraterone (trough levels) | Higher levels are associated with improved progression-free survival.[2] | Retrospective and prospective observational studies have shown a correlation between abiraterone exposure and clinical outcomes.[2] |
| Δ4-abiraterone (D4A) | No definitive association with treatment efficacy has been established in clinical studies to date.[2] | A study in a "real-world" patient cohort did not find a significant correlation between D4A concentrations and prognosis.[2] |
| 3-keto-5α-abiraterone | Preclinical data suggests it may promote prostate cancer progression due to its androgenic activity.[4][5] Clinical prognostic data is limited. | Further clinical investigation is needed to determine its prognostic significance. |
| 3-keto-5β-abiraterone | No clinical validation data available. | Preclinical studies suggest it is an inactive metabolite, which may explain the lack of clinical investigation into its prognostic utility.[1] |
Signaling Pathways and Experimental Workflows
To understand the context of 3-keto-5β-abiraterone, it is essential to visualize the metabolic pathway of abiraterone and the experimental workflow for its analysis.
Caption: Metabolic pathway of abiraterone acetate.
The diagram above illustrates the conversion of abiraterone acetate to abiraterone and its subsequent metabolism to D4A. D4A is a critical branch point, leading to the formation of both 5α- and 5β-reduced metabolites. While the 5α pathway leads to a potentially pro-tumorigenic compound, the 5β pathway, which produces 3-keto-5β-abiraterone, results in inactive metabolites.
Caption: Experimental workflow for biomarker analysis.
This workflow outlines the typical steps involved in measuring abiraterone and its metabolites in patient samples, from initial sample preparation to the final correlation with clinical data.
Experimental Protocols
The quantification of abiraterone and its metabolites, including 3-keto-5β-abiraterone, in patient plasma or serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the simultaneous measurement of multiple analytes.
Key Experimental Steps:
-
Sample Preparation:
-
Protein Precipitation: Plasma or serum samples are treated with a solvent such as methanol or acetonitrile to precipitate proteins. This step is crucial to remove interfering macromolecules.
-
Solid-Phase Extraction (SPE): The supernatant from protein precipitation is often further purified using SPE. This technique separates the analytes of interest from other sample components based on their physical and chemical properties.
-
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into an LC system.
-
A C18 reverse-phase column is commonly used to separate abiraterone and its metabolites based on their hydrophobicity.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in positive mode is typically used to ionize the analytes.
-
Multiple reaction monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte and then monitoring a specific product ion after fragmentation. This highly selective detection method minimizes interferences and ensures accurate quantification.
-
Stable isotope-labeled internal standards are used for each analyte to correct for variations in sample preparation and instrument response.
-
Conclusion
Based on the currently available scientific literature, 3-keto-5β-abiraterone has not been clinically validated as a prognostic biomarker in patients with prostate cancer treated with abiraterone. The preclinical evidence suggesting it is an inactive metabolite has likely directed research efforts towards other, more biologically active components of the abiraterone metabolic pathway.
While robust methods for its quantification exist, future research would be necessary to establish any potential clinical utility. Such studies would need to involve large patient cohorts with comprehensive metabolite profiling and long-term clinical follow-up to correlate metabolite levels with key outcomes such as progression-free survival and overall survival. Until such data becomes available, the prognostic value of 3-keto-5β-abiraterone remains speculative. For now, established biomarkers like PSA and the trough levels of the parent drug, abiraterone, remain the clinical standards for monitoring treatment response and predicting outcomes in this patient population.
References
- 1. Biomarkers for Predicting Abiraterone Treatment Outcome and Selecting Alternative Therapies in Castration‐Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure-response analyses of abiraterone and its metabolites in real-world patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]
- 5. ascopubs.org [ascopubs.org]
Comparative Analysis of Antibody Cross-Reactivity with 3-keto-5β-Abiraterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of commercially available antibodies for the detection of 3-keto-5β-Abiraterone, a significant metabolite of the prostate cancer drug Abiraterone Acetate. The selection of a highly specific antibody is critical for accurate quantification in research and clinical settings. This document outlines the cross-reactivity profiles of three hypothetical, yet representative, commercially available monoclonal antibodies, designated as MAb-1, MAb-2, and MAb-3. The data presented is illustrative, based on typical performance characteristics of antibodies against small molecules, and is intended to guide researchers in their selection process.
Cross-Reactivity Comparison
The specificity of an antibody is paramount, especially when measuring metabolites in complex biological matrices where structurally similar compounds are present. The following table summarizes the cross-reactivity of three monoclonal antibodies with 3-keto-5β-Abiraterone and other major metabolites of Abiraterone Acetate. The data is derived from competitive ELISA, a standard method for assessing antibody specificity for small molecules.
| Compound | MAb-1 Cross-Reactivity (%) | MAb-2 Cross-Reactivity (%) | MAb-3 Cross-Reactivity (%) |
| 3-keto-5β-Abiraterone | 100 | 100 | 100 |
| Abiraterone | 15.2 | 8.5 | 25.8 |
| Δ4-Abiraterone (D4A) | 5.8 | 2.1 | 10.3 |
| 3-keto-5α-Abiraterone | 45.3 | 28.7 | 62.1 |
| Abiraterone N-oxide | <0.1 | <0.1 | 0.2 |
| Abiraterone Sulfate | <0.1 | <0.1 | <0.1 |
Note: The cross-reactivity data presented in this table is hypothetical and for illustrative purposes. Researchers should always refer to the manufacturer's datasheet for specific lot-to-lot performance.
Experimental Methodologies
Detailed protocols for the key experimental techniques used to assess antibody cross-reactivity are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the cross-reactivity of an antibody with various structurally related compounds.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antibody Diluent (e.g., 0.1% BSA in PBS)
-
3-keto-5β-Abiraterone-HRP conjugate
-
Standards of 3-keto-5β-Abiraterone and potential cross-reactants
-
Primary antibody to be tested
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of a 3-keto-5β-Abiraterone-protein conjugate at a concentration of 1 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standards (3-keto-5β-Abiraterone) and test compounds (potential cross-reactants) in Antibody Diluent.
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of goat anti-mouse IgG-HRP conjugate (diluted in Antibody Diluent) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 3-keto-5β-Abiraterone / IC50 of test compound) x 100
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of the antibody to 3-keto-5β-Abiraterone and potential cross-reactants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
-
Antibody to be tested
-
3-keto-5β-Abiraterone and potential cross-reactants
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the antibody (diluted in an appropriate buffer, e.g., 10 mM Sodium Acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 3-keto-5β-Abiraterone and each potential cross-reactant in Running Buffer.
-
Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Inject Running Buffer alone as a blank for baseline subtraction.
-
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting the Regeneration solution to remove the bound analyte.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for the cross-reactants to the KD for 3-keto-5β-Abiraterone to assess binding affinity and specificity.
-
Western Blotting
While less common for small molecule quantification, Western blotting can be adapted to assess antibody specificity for haptenized proteins.
Materials:
-
Polyacrylamide gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein conjugates of 3-keto-5β-Abiraterone and potential cross-reactants (haptens) with a carrier protein (e.g., BSA).
-
Gel Electrophoresis: Separate the protein conjugates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the signal intensity for the 3-keto-5β-Abiraterone conjugate with that of the cross-reactant conjugates to qualitatively assess cross-reactivity.
Visualizations
Abiraterone Acetate Metabolism and Signaling Pathway
The following diagram illustrates the metabolic conversion of Abiraterone Acetate and the subsequent signaling pathway of androgens that it is designed to inhibit. Understanding this pathway is crucial for identifying potential cross-reactants.[1][2][3]
References
A Comparative Analysis of Abiraterone and its Steroidal Metabolites in Prostate Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes complex metabolic transformations in vivo, leading to the formation of several steroidal metabolites. Emerging research indicates that these metabolites are not mere byproducts but possess distinct biological activities that can significantly influence therapeutic efficacy and resistance mechanisms. This guide provides a comprehensive comparison of abiraterone and its principal steroidal metabolites, Δ4-abiraterone (D4A) and 3-keto-5α-abiraterone (5α-Abi), supported by experimental data to inform future research and drug development strategies.
Executive Summary
Abiraterone primarily functions as a potent and irreversible inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.[1][2] However, its clinical activity is influenced by its conversion to other steroids. The metabolite D4A exhibits more potent anti-tumor properties than abiraterone itself, not only by inhibiting CYP17A1 but also by blocking other key enzymes in the androgen synthesis pathway and directly antagonizing the androgen receptor (AR).[1][3] Conversely, the downstream metabolite 5α-Abi has been identified as an AR agonist, potentially promoting prostate cancer progression and contributing to treatment resistance.[4][5] This guide will delve into the experimental evidence that substantiates these differential effects.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of abiraterone and its major steroidal metabolites.
Table 1: Comparative Inhibitory Activity against Steroidogenic Enzymes
| Compound | Target Enzyme | IC50 (nM) | Fold Difference vs. Abiraterone | Reference |
| Abiraterone | CYP17A1 (17α-hydroxylase) | 4 | - | [6] |
| CYP17A1 (C17,20-lyase) | 2.9 | - | [6] | |
| Δ4-Abiraterone (D4A) | CYP17A1 | Comparable to Abiraterone | ~1 | [1] |
| 3βHSD | Potent Inhibition | More potent than Abiraterone | [1][3] | |
| SRD5A | Potent Inhibition | More potent than Abiraterone | [1][3] | |
| 5α-Abiraterone (5α-Abi) | CYP17A1 | Attenuated/Loss of activity | Less potent than Abiraterone | [7] |
| 3βHSD | Attenuated/Loss of activity | Less potent than Abiraterone | [7] | |
| SRD5A | Attenuated/Loss of activity | Less potent than Abiraterone | [7] |
Table 2: Comparative Androgen Receptor (AR) Activity
| Compound | AR Activity | Comparative Potency | Reference |
| Abiraterone | Weak Antagonist | - | [1] |
| Δ4-Abiraterone (D4A) | Competitive Antagonist | Comparable to Enzalutamide | [1][3] |
| 5α-Abiraterone (5α-Abi) | Agonist | Promotes AR-mediated gene expression | [4][5] |
Table 3: Serum Concentrations in Patients Treated with Abiraterone Acetate
| Compound | Mean Concentration (nM) - Abiraterone Alone | Mean Concentration (nM) - Abiraterone + Dutasteride | Reference |
| Abiraterone | 191.2 | 372.4 | [4] |
| Δ4-Abiraterone (D4A) | 9.9 | 18.2 | [4] |
| 5α-Abiraterone (5α-Abi) | 25.8 | 2.9 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparative analysis of abiraterone and its metabolites.
CYP17A1 Inhibition Assay
This protocol outlines the methodology to determine the inhibitory activity of abiraterone and its metabolites on the 17α-hydroxylase and C17,20-lyase activities of CYP17A1.
-
Enzyme Source: Human CYP17A1R bactosomes.
-
Incubation: The test compound (abiraterone or its metabolites at varying concentrations, e.g., 5-100 nM) is pre-incubated with recombinant CYP17A1 (5 pmol/ml) and NADPH in a potassium phosphate buffer (pH 7.4) at 37°C for 0-30 minutes.[8]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a saturating concentration of the substrate (e.g., 50 μM progesterone for 17α-hydroxylase activity or 5 μM 17α-hydroxypregnenolone for C17,20-lyase activity).[8]
-
Quenching and Extraction: Aliquots are taken at specific time points and the reaction is quenched with an equal volume of ice-cold acetonitrile containing an internal standard.[8]
-
Analysis: The formation of the product (e.g., 17α-hydroxyprogesterone or DHEA) is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the residual enzyme activity.[8]
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Androgen Receptor (AR) Competitive Binding Assay
This protocol is used to assess the ability of abiraterone and its metabolites to bind to the androgen receptor.
-
AR Source: Cytosol isolated from the rat ventral prostate or recombinant human AR.[9][10]
-
Incubation: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (abiraterone, D4A, or 5α-Abi).[3]
-
Separation of Bound and Unbound Ligand: The bound and free radioligand are separated using methods like hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.[9]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined.
Gene Expression Analysis in Prostate Cancer Cell Lines
This protocol details the investigation of the effects of abiraterone and its metabolites on the expression of androgen-responsive genes.
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP) are maintained in appropriate culture medium.[4] Before treatment, cells are starved in a serum- and phenol red-free medium for at least 48 hours.[4]
-
Treatment: Cells are treated with the test compounds (abiraterone, D4A, or 5α-Abi) with or without an androgen like dihydrotestosterone (DHT).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit, and cDNA is synthesized.[4]
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., PSA, TMPRSS2) are quantified by real-time PCR using specific primers.[4]
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene, and the relative fold change in expression is calculated.
In Vivo Xenograft Tumor Growth Assay
This protocol evaluates the in vivo anti-tumor efficacy of abiraterone and its metabolites.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human prostate cancer cells (e.g., LNCaP, VCaP) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive daily oral administration of the vehicle control, abiraterone, or its metabolites.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analyses are performed to compare the efficacy of the different compounds.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways, as well as a generalized experimental workflow.
Caption: Metabolic conversion of abiraterone acetate.
Caption: Comparative mechanisms of action.
Caption: A generalized experimental workflow.
Conclusion and Future Directions
The metabolic fate of abiraterone is a critical determinant of its overall anti-cancer activity. The dual action of its metabolite D4A as a multi-targeting inhibitor of androgen synthesis and a direct AR antagonist highlights its potential as a more effective therapeutic agent than abiraterone itself.[1][3] Conversely, the AR agonistic properties of 5α-Abi underscore a potential mechanism of acquired resistance to abiraterone therapy.[4][5]
These findings have significant implications for drug development and clinical practice. Strategies aimed at modulating abiraterone metabolism, for instance, through the co-administration of 5α-reductase inhibitors like dutasteride to increase the D4A to 5α-Abi ratio, warrant further investigation.[4] Furthermore, the development of D4A as a standalone therapeutic agent could offer a more direct and potent approach to targeting androgen signaling in prostate cancer. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of these metabolites in larger patient cohorts to fully elucidate their clinical relevance and to develop personalized therapeutic strategies for patients with prostate cancer.
References
- 1. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prostatecancertopics.com [prostatecancertopics.com]
- 5. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy [dash.harvard.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility of 3-keto-5β-Abiraterone Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of drug metabolites is paramount for robust pharmacokinetic studies and clinical trial outcomes. This guide provides a comparative overview of methodologies for the assay of 3-keto-5β-Abiraterone, a key metabolite of the prostate cancer drug Abiraterone, with a focus on ensuring assay reproducibility.
Abiraterone acetate is a prodrug that is rapidly converted to abiraterone, a potent inhibitor of the CYP17A1 enzyme involved in androgen biosynthesis.[1] Abiraterone is further metabolized to several compounds, including Δ4-abiraterone (D4A), which can then be converted to 5α- and 5β-reduced metabolites.[2][3] While the 5α-reduced metabolite, 3-keto-5α-abiraterone, may have androgenic activity and promote prostate cancer progression, the 5β-reduced form, 3-keto-5β-abiraterone, is considered inactive.[3][4][5] Understanding the metabolic fate of Abiraterone is crucial for optimizing therapy and overcoming resistance.
This guide focuses on the analytical methods available for the quantification of 3-keto-5β-Abiraterone, providing experimental data to support the comparison and ensure the reproducibility of results.
Comparison of Assay Methodologies
The primary method for the quantification of 3-keto-5β-Abiraterone and other Abiraterone metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][6] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites. While other methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection and spectrofluorimetry have been used for Abiraterone, their specific application and validation for 3-keto-5β-Abiraterone are not as well-documented.[7]
| Feature | LC-MS/MS | Immunoassay (Hypothetical Alternative) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antibody-based detection of the target molecule. |
| Specificity | High. Can distinguish between structurally similar metabolites. | Potential for cross-reactivity with other metabolites. |
| Sensitivity | High. Can detect low concentrations in biological matrices. | Can be highly sensitive, but may be limited by antibody affinity. |
| Multiplexing | Excellent. Can simultaneously quantify multiple analytes in a single run. | Typically measures a single analyte per assay. |
| Development Time | Moderate to high. Requires method development and validation. | High. Requires antibody development and validation. |
| Cost per Sample | Moderate. | Can be lower for high-throughput screening. |
| Reproducibility | High, with appropriate validation and quality control. | Can be variable depending on antibody lot-to-lot consistency. |
Experimental Data: LC-MS/MS Assay for 3-keto-5β-Abiraterone
The following data is summarized from a validated LC-MS/MS method for the simultaneous determination of Abiraterone and its seven steroidal metabolites, including 3-keto-5β-Abiraterone, in human serum.[2]
Method Performance
| Parameter | 3-keto-5β-Abiraterone |
| Linear Range | 0.1 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.7% |
| Inter-day Precision (%CV) | ≤ 9.5% |
| Intra-day Accuracy (% Bias) | -6.0% to 5.0% |
| Inter-day Accuracy (% Bias) | -4.0% to 3.0% |
| Recovery | 85.3% - 92.1% |
These results demonstrate that the LC-MS/MS method is precise, accurate, and provides good recovery for the quantification of 3-keto-5β-Abiraterone in human serum, meeting the guidelines set by the FDA for bioanalytical method validation.[2]
Experimental Protocols
Detailed Methodology for LC-MS/MS Assay
This protocol is based on the validated method described by Alyamani et al. (2016).[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum, add an internal standard (e.g., deuterated Abiraterone).
-
Vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Conditions
-
Column: Zorbax Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 35% A (0.1% formic acid in water) and 65% B (0.1% formic acid in methanol:acetonitrile, 60:40).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Operated in positive ion mode with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM). The specific mass transition for 3-keto-5β-Abiraterone is Q1 (m/z) 350.4 to Q3 (m/z) 156.1.[2]
Visualizations
Abiraterone Metabolism Pathway
Caption: Metabolic pathway of Abiraterone to 3-keto-5β-Abiraterone.
LC-MS/MS Experimental Workflow
Caption: Workflow for the quantification of 3-keto-5β-Abiraterone by LC-MS/MS.
References
- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]
- 6. bohrium.com [bohrium.com]
- 7. ijrpr.com [ijrpr.com]
Structural Confirmation of Synthetic 3-keto-5β-Abiraterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of synthetic 3-keto-5β-Abiraterone, a significant metabolite of the prostate cancer drug Abiraterone. For comparative purposes, data for its stereoisomer, 3-keto-5α-Abiraterone, is also presented. This document outlines the key analytical techniques and experimental data necessary for the unambiguous identification and characterization of these compounds, providing a valuable resource for researchers in drug metabolism, medicinal chemistry, and pharmaceutical analysis.
Physicochemical and Spectroscopic Data Comparison
The structural elucidation of synthetic steroids relies on a combination of spectroscopic and physical data. The following tables summarize the key comparative data for 3-keto-5β-Abiraterone and its 5α-epimer.
| Property | 3-keto-5β-Abiraterone | 3-keto-5α-Abiraterone |
| Molecular Formula | C₂₄H₃₁NO | C₂₄H₃₁NO |
| Molecular Weight | 349.51 g/mol [1] | 349.518 g/mol [2] |
| CAS Number | 1940175-99-4[1] | 154229-26-2[2] |
| Synonyms | (5β)-17-(3-Pyridinyl)androst-16-en-3-one[1] | 17-(3-pyridyl)-5α-androst-16-en-3-one[2] |
Table 1. Physicochemical Properties Comparison.
| Analytical Technique | 3-keto-5β-Abiraterone | 3-keto-5α-Abiraterone |
| ¹H NMR | Data not available in search results | Data not available in search results |
| ¹³C NMR | Data not available in search results | Data not available in search results |
| Mass Spectrometry (MS) | Specific fragmentation data not available | Specific fragmentation data not available |
| HPLC Retention Time | Separable from 5α-isomer | Separable from 5β-isomer |
Table 2. Spectroscopic and Chromatographic Data Comparison. Note: Detailed experimental data for NMR and MS is not publicly available in the searched literature. Researchers would need to acquire these spectra on synthesized reference standards.
Experimental Protocols
Detailed experimental protocols are essential for the replication of synthetic procedures and analytical characterization. The following sections outline the general synthetic strategies and analytical methodologies.
Synthesis of 3-keto-5β-Abiraterone and 3-keto-5α-Abiraterone
The synthesis of both 3-keto-5β-Abiraterone and its 5α-isomer originates from Δ⁴-abiraterone (D4A). The stereochemistry at the C5 position is determined by the choice of reduction method.
General Synthetic Scheme:
-
Starting Material: Δ⁴-abiraterone (D4A)
-
Key Transformation: Stereoselective reduction of the double bond at the C4-C5 position.
-
For 3-keto-5β-Abiraterone: Catalytic hydrogenation using a specific catalyst that favors the formation of the cis-ring junction (A/B rings).
-
For 3-keto-5α-Abiraterone: Dissolving metal reduction or other methods known to produce the trans-ring junction.
-
-
Purification: The crude product is typically purified using column chromatography on silica gel.
Note: The specific reagents and reaction conditions for the synthesis of 3-keto-5β-Abiraterone are detailed in the supplementary information of the publication by Li et al. in Nature, 2016, which was not fully accessible in the provided search results.
Analytical Methods for Structural Confirmation
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To separate the 5α and 5β isomers and to assess the purity of the synthetic compound.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the pyridine ring of the molecule absorbs, typically around 254 nm.
2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound and to obtain fragmentation patterns for structural elucidation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this class of compounds.
-
Analysis: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions, which provides structural information.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.
-
¹H NMR: Provides information on the number and types of protons and their neighboring atoms. The coupling constants between protons, especially in the steroid A and B rings, are critical for determining the cis or trans fusion of the rings (distinguishing between 5β and 5α isomers).
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms, particularly C5, are indicative of the stereochemistry.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.
Visualizations
Experimental Workflow for Structural Confirmation
Caption: Workflow for the synthesis and structural confirmation of 3-keto-5β-Abiraterone.
Hypothetical Signaling Pathway Involvement
Caption: Metabolic pathway of Abiraterone to its 5α and 5β-keto metabolites and their effects.
References
A Comparative Analysis of the Mechanisms of 3-keto-5β-Abiraterone and Enzalutamide in Prostate Cancer
For Immediate Release
This guide provides a detailed, objective comparison of the molecular mechanisms of two key compounds relevant to the treatment of castration-resistant prostate cancer (CRPC): the abiraterone metabolite 3-keto-5β-abiraterone and the second-generation androgen receptor (AR) inhibitor, enzalutamide. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and prostate cancer therapeutics.
Introduction
The androgen receptor signaling axis remains a critical therapeutic target in prostate cancer. While enzalutamide directly and potently antagonizes this pathway, the clinical activity of abiraterone acetate is more complex, involving the inhibition of androgen synthesis and the subsequent generation of multiple active and inactive metabolites. This guide will dissect the distinct mechanisms of enzalutamide and a specific, lesser-known metabolite of abiraterone, 3-keto-5β-abiraterone, supported by experimental data to clarify their opposing roles in prostate cancer biology.
Mechanism of Action: A Tale of Two Pathways
Enzalutamide functions as a multi-pronged inhibitor of the androgen receptor signaling pathway.[1] Its mechanism is characterized by three key inhibitory actions:
-
Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).
-
Inhibition of nuclear translocation: By binding to the AR, enzalutamide prevents the conformational changes necessary for the receptor to translocate from the cytoplasm into the nucleus.[2][3]
-
Impaired DNA binding and coactivator recruitment: For any AR that may still translocate to the nucleus, enzalutamide hinders its ability to bind to androgen response elements (AREs) on DNA and recruit co-activators, thereby preventing the transcription of AR-target genes.[2]
In stark contrast, 3-keto-5β-abiraterone is a metabolite of abiraterone, a drug that primarily acts as an inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis.[4] Abiraterone is metabolized in the body to Δ⁴-abiraterone (D4A), which is then further converted into various 5α- and 5β-reduced metabolites. While the 5α-reduced metabolite, 3-keto-5α-abiraterone, has been identified as an AR agonist that can paradoxically promote prostate cancer progression, experimental evidence has shown that the 5β-reduced metabolites, including 3-keto-5β-abiraterone, are inactive with respect to androgen-responsive gene expression.[4][5] This fundamental difference in their interaction with the AR signaling pathway forms the basis of this comparative analysis.
Quantitative Data Summary
The following table summarizes the available quantitative data for the AR-modulating activities of enzalutamide and the known activities of key abiraterone metabolites.
| Parameter | Enzalutamide | 3-keto-5α-Abiraterone | 3-keto-5β-Abiraterone |
| Mechanism of Action | AR Antagonist | AR Agonist | Inactive |
| AR Binding Affinity (IC50) | 36 nM (in LNCaP cells)[1] | Data not available | Data not available |
| Effect on AR Nuclear Translocation | Inhibition[2][3] | Promotes | No effect |
| Effect on AR-dependent Gene Expression (e.g., PSA) | Inhibition | Induction[6] | No effect[4][5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by enzalutamide and the metabolic pathway of abiraterone leading to its active and inactive metabolites.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Protocol:
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of Cytosolic Extract: Cells are harvested, washed with PBS, and resuspended in a hypotonic buffer. The cells are then lysed by dounce homogenization, and the cytosolic fraction is collected by centrifugation.
-
Binding Assay: The competitive binding assay is performed in a 96-well plate. A constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) is incubated with the cytosolic extract in the presence of increasing concentrations of the unlabeled test compound (e.g., enzalutamide or 3-keto-5β-abiraterone).
-
Incubation and Separation: The mixture is incubated at 4°C for 18-24 hours to reach equilibrium. Unbound ligand is separated from the receptor-ligand complex using a hydroxylapatite-based method or dextran-coated charcoal.
-
Quantification: The amount of bound radiolabel is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis of the competition curve.
AR Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the effect of a test compound on the nuclear translocation of the androgen receptor.
Protocol:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP) are seeded on glass coverslips in a 24-well plate and allowed to attach overnight. The cells are then serum-starved for 24 hours before being treated with an androgen (e.g., DHT) in the presence or absence of the test compound for a specified time.
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: The cells are blocked with a blocking buffer (e.g., 5% BSA in PBS) and then incubated with a primary antibody specific for the androgen receptor. After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: The subcellular localization of the AR is visualized using a fluorescence microscope. The intensity of AR fluorescence in the nucleus versus the cytoplasm is quantified using image analysis software to determine the extent of nuclear translocation.
Quantitative Real-Time PCR (qRT-PCR) for PSA Gene Expression
Objective: To measure the effect of a test compound on the expression of an AR-regulated gene, such as Prostate-Specific Antigen (PSA).
Protocol:
-
Cell Culture and Treatment: LNCaP cells are cultured and treated with the test compound in the presence of an androgen as described for the nuclear translocation assay.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the RNA are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Primers specific for the PSA gene and a housekeeping gene (e.g., GAPDH or ACTB) are used.
-
Data Analysis: The relative expression of the PSA gene is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for assessing the impact of a compound on AR signaling.
Conclusion
The mechanisms of enzalutamide and 3-keto-5β-abiraterone are fundamentally distinct. Enzalutamide is a direct and potent antagonist of the androgen receptor, inhibiting multiple steps in its signaling cascade. Conversely, 3-keto-5β-abiraterone, a metabolite of the androgen synthesis inhibitor abiraterone, is inactive and does not modulate AR-dependent gene expression. This is in sharp contrast to its 5α-reduced counterpart, 3-keto-5α-abiraterone, which acts as an AR agonist. A clear understanding of these divergent mechanisms is essential for the rational design of novel therapeutic strategies and for optimizing the clinical application of existing treatments for prostate cancer. This guide provides a foundational resource for researchers to build upon in their ongoing efforts to combat this disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene polymorphism-related differences in the outcomes of abiraterone for prostate cancer: a systematic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Benchmarking 3-keto-5β-Abiraterone Against Other CYP17A1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to CYP17A1 Inhibition
Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the steroidogenesis pathway, responsible for the production of androgens, which are pivotal in the progression of castration-resistant prostate cancer (CRPC). CYP17A1 exhibits dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities. Inhibition of these activities, particularly the 17,20-lyase function, is a key therapeutic strategy to reduce androgen synthesis in patients with CRPC. Abiraterone, a potent CYP17A1 inhibitor, has demonstrated significant clinical efficacy. Its metabolites, including various keto- and hydroxy-derivatives, are also subjects of ongoing research to understand their biological activities.
Comparative Analysis of CYP17A1 Inhibitors
A direct quantitative comparison of the inhibitory potency (IC50 values) of 3-keto-5β-Abiraterone against other CYP17A1 inhibitors is challenging due to the limited availability of public data for this specific metabolite. However, studies on the closely related metabolite, 3-keto-5α-abiraterone, suggest that it may be a more potent inhibitor of CYP17A1 than Abiraterone itself[1].
Below is a summary of reported IC50 values for established CYP17A1 inhibitors. It is crucial to note that these values were determined in different studies and under varying experimental conditions, which can influence the results. For a truly objective comparison, these compounds should be evaluated head-to-head in the same assay system.
Table 1: Comparative IC50 Values of Selected CYP17A1 Inhibitors
| Compound | Target Activity | IC50 (nM) | Cell/Enzyme System | Reference |
| Abiraterone | 17α-hydroxylase | 4 | Recombinant human CYP17A1 | [2] |
| 17,20-lyase | 2.9 | Recombinant human CYP17A1 | [2] | |
| Progesterone 17α-hydroxylation | 201 ± 1 | Truncated human CYP17A1 | [3] | |
| ∆4‐Androstenedione synthesis | 15.5 | Human adrenal H295R cells | [1] | |
| TOK-001 (Galeterone) | Progesterone 17α-hydroxylation | 503.0 ± 1.0 | Truncated human CYP17A1 | [3] |
| Orteronel (TAK-700) | ∆4‐Androstenedione synthesis | 67.7 | Human adrenal H295R cells | [1] |
| Seviteronel (VT-464) | N/A | N/A | N/A | |
| 3-keto-5α-Abiraterone | N/A | Reported to be more potent than Abiraterone | N/A | [1] |
| 3-keto-5β-Abiraterone | Data Not Available | Data Not Available | Data Not Available |
N/A: Not Available in the searched literature.
Experimental Protocols
To facilitate the direct comparison of 3-keto-5β-Abiraterone with other CYP17A1 inhibitors, a detailed experimental protocol for an in vitro CYP17A1 inhibition assay is provided below.
In Vitro CYP17A1 Inhibition Assay using Human Liver Microsomes or Recombinant Enzyme
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CYP17A1 17α-hydroxylase and 17,20-lyase activities.
Materials:
-
Enzyme Source: Pooled human liver microsomes (HLM) or recombinant human CYP17A1 co-expressed with cytochrome P450 reductase (POR) and cytochrome b5.
-
Substrates:
-
For 17α-hydroxylase activity: Radiolabeled ([¹⁴C] or [³H]) Progesterone.
-
For 17,20-lyase activity: Radiolabeled ([¹⁴C] or [³H]) 17α-hydroxypregnenolone.
-
-
Cofactors: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Test Compounds: 3-keto-5β-Abiraterone and other CYP17A1 inhibitors of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.4) containing MgCl₂.
-
Quenching Solution: A suitable organic solvent to stop the reaction (e.g., ethyl acetate).
-
Analytical System: Thin-layer chromatography (TLC) plates and a phosphorimager or liquid scintillation counter, or a High-Performance Liquid Chromatography (HPLC) system equipped with a radiodetector or a tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and substrates.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the reaction buffer.
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, enzyme source (HLM or recombinant CYP17A1/POR/b5 complex), and varying concentrations of the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the radiolabeled substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding the quenching solution.
-
Extract the steroids (substrate and product) from the aqueous phase using an organic solvent.
-
Evaporate the organic solvent to dryness.
-
-
Analysis:
-
TLC Analysis: Re-dissolve the dried extract in a small volume of solvent and spot it onto a TLC plate. Develop the plate using an appropriate solvent system to separate the substrate from the product. Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and measuring radioactivity with a liquid scintillation counter.
-
HPLC or LC-MS/MS Analysis: Re-dissolve the dried extract and inject it into the HPLC or LC-MS/MS system. Use a suitable column and mobile phase to separate the substrate and product. Quantify the amount of product formed based on the peak area.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Signaling Pathway
Caption: Steroidogenesis pathway showing the dual enzymatic activity of CYP17A1.
Experimental Workflow
Caption: Workflow for in vitro CYP17A1 inhibition assay.
Logical Relationship
References
- 1. Human cytochrome P450 17A1 structures with metabolites of prostate cancer drug abiraterone reveal substrate-binding plasticity and a second binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemical Space of CYP17A1 Inhibitors Using Cheminformatics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Independent Validation of 3-keto-5β-Abiraterone Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings regarding the abiraterone metabolite, 3-keto-5β-abiraterone, and its clinically relevant counterpart, 3-keto-5α-abiraterone. The information is based on the pivotal study by Li et al. in Nature (2016) and subsequent related research, offering an objective overview for researchers in oncology and drug development. While direct independent validation studies that fully reproduce the original findings are limited, this guide presents the existing data, methodologies, and critical perspectives to inform further research.
Data Summary: 5α- vs. 5β-Abiraterone Metabolites
The primary distinction between the 5α and 5β-reduced metabolites of abiraterone lies in their biological activity. The 5α-reduced metabolite, 3-keto-5α-abiraterone, has been identified as an androgen receptor (AR) agonist, potentially contributing to treatment resistance. In contrast, the 5β-reduced metabolites, including 3-keto-5β-abiraterone, are considered biologically inactive.[1]
| Feature | 3-keto-5α-Abiraterone | 3-keto-5β-Abiraterone | Reference |
| Biological Activity | Androgen Receptor (AR) Agonist | Inactive | [1][2] |
| Effect on Prostate Cancer Cells | Promotes tumor progression | No detectable effect | [1][3] |
| Formation Enzyme | 5α-reductase (SRD5A1 and SRD5A2) | 5β-reductase | [1][2] |
| Effect of Dutasteride (5α-reductase inhibitor) | Depleted | Not depleted | [2][4] |
Clinical Relevance and Independent Observations
A clinical trial involving the administration of abiraterone alone followed by the addition of dutasteride, a 5α-reductase inhibitor, demonstrated a significant decrease in the levels of 3-keto-5α-abiraterone and its downstream metabolites.[2][4] This intervention led to an increase in the concentration of the more potent anti-tumor metabolite, Δ4-abiraterone (D4A), suggesting a potential strategy to optimize abiraterone therapy.[2][4]
A commentary on the initial findings by Obst and Sadar (2016) raised important questions regarding the clinical relevance of the experimental concentrations of the 5α-metabolites used in the original study, highlighting that they were significantly higher than those measured in patient samples.[1] This underscores the need for further investigation to fully elucidate the clinical impact of these metabolites.
While direct experimental reproduction of the agonist activity of 3-keto-5α-abiraterone and the inactivity of its 5β counterpart by independent groups is not extensively documented in the literature, several independent research groups have developed and validated LC-MS/MS methods for the quantification of abiraterone and its various metabolites, including 3-keto-5α-abiraterone, in patient plasma.[5] This independent development of analytical methods signifies the recognition of these metabolites' potential clinical importance.
Experimental Protocols
Synthesis of Abiraterone Metabolites
The synthesis of 3-keto-5α-abiraterone and 3-keto-5β-abiraterone is not explicitly detailed in the primary research articles. However, general methods for the synthesis of abiraterone acetate are available and involve multi-step reactions from dehydroepiandrosterone. The specific reduction to the 5α and 5β forms would involve stereoselective reduction steps.
Quantification of Abiraterone Metabolites in Patient Serum (LC-MS/MS)
Sample Preparation:
-
Patient serum samples are thawed on ice.
-
Proteins are precipitated by adding a solution of methanol containing a deuterated internal standard (e.g., d4-abiraterone).[6]
-
Samples are vortexed and centrifuged to pellet the precipitated proteins.[6]
-
The supernatant is collected, evaporated under nitrogen, and reconstituted in a methanol:water solution for analysis.[6]
LC-MS/MS Analysis:
-
Chromatographic Separation: Separation of the metabolites is achieved using a C18 analytical column with a mobile phase consisting of a mixture of methanol, acetonitrile, water, and formic acid.[6] A key challenge is the separation of the 5α and 5β diastereoisomers, which can be achieved without a chiral column by optimizing the chromatographic conditions.
-
Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer with electrospray ionization in positive ion mode. Multiple reaction monitoring (MRM) is used to follow specific mass transitions for each metabolite and the internal standard.[6]
Androgen Receptor (AR) Agonism Assay
Cell Lines:
-
Prostate cancer cell lines such as LNCaP (expressing a mutated AR T877A) and LAPC4 (expressing wild-type AR) are commonly used.[1]
Procedure:
-
Cells are cultured in an appropriate medium.
-
Cells are treated with the abiraterone metabolites (e.g., 3-keto-5α-abiraterone, 3-keto-5β-abiraterone) at various concentrations.
-
The expression of AR-regulated genes, such as prostate-specific antigen (PSA) and TMPRSS2, is measured using quantitative real-time PCR (qRT-PCR).[1]
-
An increase in the expression of these genes in response to treatment with a metabolite indicates AR agonist activity.
Visualizations
Caption: Metabolic pathway of abiraterone to its 5α and 5β-reduced metabolites.
Caption: Workflow for quantification and activity testing of abiraterone metabolites.
References
- 1. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. prostatecancertopics.com [prostatecancertopics.com]
- 4. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-keto-5Beta-Abiraterone
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-keto-5Beta-Abiraterone. The following procedural steps and recommendations are designed to ensure the safe handling, use, and disposal of this potent steroidal compound.
Compound Classification: this compound is a derivative of Abiraterone, a drug used in cancer treatment. Due to its steroidal nature and cytotoxic potential, it must be handled with precautions similar to those for other hazardous drugs.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound in any form (powder or solution).
| PPE Item | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves (ASTM D6978 certified) | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, back-closing, long-sleeved gown resistant to chemical permeation (e.g., polyethylene-coated polypropylene) | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | Chemical splash goggles and a face shield | Provides full-face protection from splashes and aerosols.[1][2] |
| Respiratory Protection | An N95 or higher-rated respirator | Protects against inhalation of the powdered compound.[3] A surgical mask is not sufficient.[3][4] |
| Shoe Covers | Two pairs of disposable, skid-resistant shoe covers | Prevents the spread of contamination outside of the designated handling area.[2][3] |
| Hair/Head Covers | Disposable bouffant cap or hair cover | Contains hair and prevents it from coming into contact with the compound.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Designated Area:
-
All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control airborne particles.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
-
Assemble all necessary equipment and materials before beginning work to minimize movement in and out of the containment area.
2. Weighing the Compound:
-
Weighing of the powdered form of this compound should be done within a ventilated enclosure to prevent inhalation of the powder.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment used in weighing with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
3. Dissolving the Compound:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Keep the container closed as much as possible during the dissolution process.
-
If sonication is required, ensure the container is sealed to prevent aerosol generation.
4. Experimental Use:
-
When adding the compound to cell cultures or animal models, use techniques that minimize the creation of aerosols, such as slowly dispensing the liquid down the side of the vessel.
-
All equipment that comes into contact with this compound, such as pipette tips and culture plates, must be considered contaminated.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated from regular laboratory trash.[5][6]
-
Solid Waste:
-
Contaminated solid waste, including gloves, gowns, shoe covers, absorbent pads, and weighing boats, should be placed in a designated, leak-proof, and puncture-resistant container.[7]
-
This container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" with the appropriate hazard symbols.[6][8]
-
-
Liquid Waste:
-
Unused solutions of this compound and contaminated liquid media should be collected in a sealed, leak-proof container.
-
This container must also be clearly labeled as "Cytotoxic Liquid Waste" or "Hazardous Chemical Waste."
-
-
Sharps Waste:
-
Final Disposal:
Experimental Workflow Diagram
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. danielshealth.ca [danielshealth.ca]
- 9. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
